molecular formula C9H13ClN4 B1600183 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine CAS No. 61655-77-4

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Cat. No.: B1600183
CAS No.: 61655-77-4
M. Wt: 212.68 g/mol
InChI Key: ZMVHGTJAFGHEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a useful research compound. Its molecular formula is C9H13ClN4 and its molecular weight is 212.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHGTJAFGHEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432826
Record name 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-77-4
Record name 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyrazines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bond interactions make it a cornerstone for designing molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Among the vast library of pyrazine derivatives, this compound stands out as a key intermediate and a structural motif in various advanced drug development programs.[5] The strategic placement of a reactive chlorine atom and a functionalized piperazine ring provides a versatile platform for further molecular elaboration.

This technical guide offers a comprehensive exploration of the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the core reaction, justify the selection of reagents and conditions, and provide a field-proven, step-by-step protocol suitable for implementation in a research or process development setting.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is the monosubstitution of 2,6-dichloropyrazine with 1-methylpiperazine. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency is particularly pronounced at the carbon atoms adjacent (alpha) to the nitrogen atoms, making them highly electrophilic and susceptible to attack by nucleophiles.[6] In 2,6-dichloropyrazine, both chlorine atoms are situated at these activated α-positions, rendering the molecule an excellent substrate for SNAr reactions.[6][7]

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted.

  • Aromatization: The intermediate rapidly rearomatizes by expelling the chloride ion as a leaving group, yielding the final substituted product.

Due to the symmetrical nature of 2,6-dichloropyrazine, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability, leading to a single mono-substituted product.

Caption: General SNAr pathway for the synthesis.

Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol is designed as a self-validating system, incorporating in-process checks and purification methods to ensure high purity of the final compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dichloropyrazine≥98%Standard Chemical SupplierStarting material.
1-Methylpiperazine≥99%Standard Chemical SupplierNucleophile.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderStandard Chemical SupplierBase to scavenge HCl byproduct.
N,N-Dimethylformamide (DMF)AnhydrousStandard Chemical SupplierReaction solvent.[7]
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical SupplierExtraction solvent.
Brine (Saturated NaCl)-In-house preparationFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Chemical SupplierDrying agent.
Silica Gel230-400 meshStandard Chemical SupplierFor column chromatography.

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Reaction Setup - Flame-dry flask - Add 2,6-dichloropyrazine, K₂CO₃, and anhydrous DMF - Inert atmosphere (N₂) start->setup addition 2. Reagent Addition - Add 1-methylpiperazine dropwise at room temperature setup->addition reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS until starting material is consumed (typically 4-8 hours) addition->reaction workup 4. Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate (3x) reaction->workup wash 5. Washing - Wash combined organic layers with water and brine workup->wash dry 6. Drying & Concentration - Dry over MgSO₄ - Filter - Concentrate in vacuo wash->dry purify 7. Purification - Column chromatography on silica gel (Hexane/EtOAc gradient) dry->purify characterize 8. Characterization - Confirm structure and purity via NMR, MS, etc. purify->characterize end End Product characterize->end

Caption: Experimental workflow for synthesis and purification.
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2,6-dichloropyrazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of dichloropyrazine).

    • Causality Insight: Anhydrous conditions are crucial to prevent side reactions with water. Potassium carbonate acts as a heterogeneous base to neutralize the HCl formed during the substitution, driving the reaction to completion.[7] DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the Meisenheimer complex.[9]

  • Nucleophile Addition: To the stirred suspension, add 1-methylpiperazine (1.05 eq.) dropwise via syringe at room temperature.

    • Causality Insight: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent, 2,6-dichloropyrazine. Adding it dropwise helps to control any initial exotherm.

  • Reaction Execution and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours until the 2,6-dichloropyrazine spot is no longer visible (typically 4-8 hours).

    • Trustworthiness Check: Monitoring is essential to prevent the formation of the di-substituted byproduct, which can occur with prolonged heating or a large excess of the nucleophile.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3-4x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 2 volumes of DMF).

    • Causality Insight: Quenching with water precipitates the crude product and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The product typically elutes at 20-40% ethyl acetate in hexanes.

    • Trustworthiness Check: Chromatography is necessary to remove any unreacted starting material, the di-substituted byproduct, and other minor impurities, ensuring a high-purity final compound.

  • Characterization: Combine the pure fractions and concentrate in vacuo to obtain this compound as a white to off-white solid. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Characterization Data

While specific experimental data must be generated, the following table provides estimated data based on the compound's structure and data from analogous pyrazine derivatives.[9][10]

AnalysisExpected Results
Appearance White to pale yellow solid
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol [10]
¹H NMR (400 MHz, CDCl₃) δ ~7.8-8.0 (2H, s, pyrazine-H), ~3.6-3.8 (4H, t, piperazine-H), ~2.4-2.6 (4H, t, piperazine-H), ~2.3 (3H, s, N-CH₃) ppm
¹³C NMR (100 MHz, CDCl₃) δ ~155 (C-N), ~150 (C-Cl), ~138 (CH), ~130 (CH), ~55 (piperazine-CH₂), ~46 (piperazine-CH₂), ~45 (N-CH₃) ppm
Mass Spec (ESI+) m/z 213.09 [M+H]⁺, 215.09 [M+H]⁺ (isotopic pattern for Cl)

Conclusion and Future Directions

The synthesis of this compound via nucleophilic aromatic substitution on 2,6-dichloropyrazine is a robust and efficient method.[6] The principles of SNAr on electron-deficient heterocycles provide a clear and predictable rationale for this successful transformation. The provided protocol, built on established chemical principles and incorporating rigorous monitoring and purification steps, offers a reliable pathway to obtaining this valuable intermediate in high purity. This compound serves as a critical starting point for further functionalization, enabling drug discovery professionals to explore new chemical space in the ongoing quest for novel therapeutics.[5]

References

A Technical Guide to 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS: 61655-77-4): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Moiety

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as both a hydrogen bond acceptor and a scaffold for diverse functionalization make it a "privileged structure" in the design of bioactive molecules.[3] Within this esteemed class of compounds, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine stands out as a particularly valuable building block. Its bifunctional nature—a reactive chloro-substituent ripe for cross-coupling or nucleophilic substitution, and a methylated piperazine group that often enhances solubility and target engagement—positions it as a key intermediate in the synthesis of high-value pharmaceutical agents, most notably in the realm of protein kinase inhibitors.[4] This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 61655-77-4[5]
Molecular Formula C₉H₁₃ClN₄[5]
Molecular Weight 212.68 g/mol [5]
Appearance White to off-white solidGeneric
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solventsGeneric
Storage Store under inert gas (Nitrogen or Argon) at 2-8°CGeneric

¹H NMR (400 MHz, CDCl₃) - Predicted:

  • δ 7.95 (s, 1H): Pyrazine ring proton.

  • δ 7.85 (s, 1H): Pyrazine ring proton.

  • δ 3.70 (t, J=5.0 Hz, 4H): Piperazine protons adjacent to the pyrazine ring.

  • δ 2.50 (t, J=5.0 Hz, 4H): Piperazine protons adjacent to the methyl group.

  • δ 2.35 (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, CDCl₃) - Predicted:

  • δ 155.0: Pyrazine carbon attached to chlorine.

  • δ 152.5: Pyrazine carbon attached to the piperazine nitrogen.

  • δ 135.0: Pyrazine C-H.

  • δ 130.0: Pyrazine C-H.

  • δ 54.5: Piperazine carbons adjacent to the methyl group.

  • δ 46.0: Piperazine carbons adjacent to the pyrazine ring.

  • δ 45.0: Methyl carbon.

Synthesis and Mechanism

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This is a classic and highly efficient method for functionalizing electron-deficient heteroaromatics like chloropyrazines.[3][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 2,6-Dichloropyrazine P1 This compound R1->P1 S_NAr Reaction Base (e.g., Et3N) Solvent (e.g., EtOH) Reflux R2 1-Methylpiperazine R2->P1 G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Base) A->C D Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) A->D E Aryl/Heteroaryl-Substituted Pyrazine B->E F Amino-Substituted Pyrazine C->F G Alkynyl-Substituted Pyrazine D->G H Kinase Inhibitors, e.g., PIM, DDR1, Chk1 E->H F->H G->H

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential biological significance of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. This compound, belonging to the pyrazine class of heterocycles, is of significant interest in medicinal chemistry due to the established pharmacological importance of both the pyrazine core and the piperazine moiety. This document will delve into its structural elucidation through spectral analysis, propose a viable synthetic route, and explore its potential as a modulator of central nervous system targets, particularly serotonin receptors. The insights provided herein are intended to support researchers and drug development professionals in their exploration of novel therapeutics.

Introduction: The Significance of the Pyrazine and Piperazine Scaffolds in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The inclusion of the pyrazine nucleus in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Similarly, the piperazine ring is a ubiquitous structural motif in a vast number of approved drugs, particularly those targeting the central nervous system (CNS).[4] Its presence can enhance a molecule's ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[5] The combination of these two pharmacologically important moieties in this compound suggests a high potential for biological activity, making it a compelling subject for in-depth investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H13ClN4[6]
Molecular Weight 212.68 g/mol [6]
CAS Number 61655-77-4[6]
Polar Surface Area (PSA) 32.26 Ų[6]
logP (octanol-water partition coefficient) 0.8847[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 1[6]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[6]

These properties suggest that this compound possesses good "drug-like" characteristics, with a relatively low molecular weight and a balanced lipophilicity, which are favorable for oral bioavailability and CNS penetration.

Molecular Structure Elucidation: A Spectroscopic Approach

While a definitive single-crystal X-ray structure of this compound is not publicly available, its molecular structure can be confidently elucidated through a combination of spectroscopic techniques. The following sections provide an expert interpretation of the expected spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the piperazine ring, and the methyl group.

  • Pyrazine Protons: Two singlets are anticipated for the two protons on the pyrazine ring, likely appearing in the aromatic region (δ 8.0-8.5 ppm).

  • Piperazine Protons: Two sets of triplets are expected for the methylene protons of the piperazine ring. The protons adjacent to the pyrazine ring will likely be deshielded and appear further downfield (δ 3.6-4.0 ppm) compared to the protons adjacent to the nitrogen bearing the methyl group (δ 2.4-2.8 ppm).

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected to appear in the upfield region (δ 2.2-2.4 ppm).

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (δ 140-160 ppm). The carbon atom attached to the chlorine (C2) and the carbon atom attached to the piperazine nitrogen (C6) will have distinct chemical shifts.

  • Piperazine Carbons: The methylene carbons of the piperazine ring are expected to appear in the range of δ 45-55 ppm.

  • Methyl Carbon: The carbon of the methyl group will give a signal in the upfield region (δ ~46 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 212, with a characteristic isotopic peak [M+2]+ at m/z 214 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methyl group, the piperazine ring, or the chlorine atom, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the pyrazine ring.

  • Aliphatic C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ would be due to the C-H stretching vibrations of the piperazine and methyl groups.

  • C=N and C=C Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring stretching vibrations.

  • C-N Stretching: Bands in the 1100-1300 cm⁻¹ region would be attributed to the C-N stretching of the piperazine ring.

  • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below.

Synthesis cluster_reagents Reagents & Conditions DCP 2,6-Dichloropyrazine Reaction Nucleophilic Aromatic Substitution DCP->Reaction NMP 1-Methylpiperazine NMP->Reaction Product This compound Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Reaction->Product Signaling_Pathway cluster_info Potential Mechanism of Action Compound This compound Receptor Serotonin Receptor (e.g., 5-HT₂) Compound:f0->Receptor:f0 Binds to Signaling Intracellular Signaling Cascade Receptor:f0->Signaling:f0 Activates/Inhibits Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Signaling:f0->Response:f0 Leads to

References

starting materials for 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Introduction

This compound is a key substituted heterocyclic compound, widely utilized as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyrazine core, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties, making its derivatives valuable scaffolds in drug discovery. This guide provides a detailed examination of the principal starting materials and the core synthetic strategy for preparing this compound, focusing on the chemical logic, experimental considerations, and the inherent reactivity that governs the synthesis.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and industrially favored approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. A retrosynthetic analysis reveals a logical disconnection at the C-N bond between the pyrazine ring and the piperazine moiety.

This disconnection points to two primary synthons: an electrophilic pyrazine core equipped with a suitable leaving group and a nucleophilic piperazine component. The most practical and common starting materials that correspond to these synthons are 2,6-dichloropyrazine and 1-methylpiperazine .

G cluster_sm s_node Starting Materials sm1 2,6-Dichloropyrazine (Electrophile) sm2 1-Methylpiperazine (Nucleophile) t_node Target Molecule target This compound target->sm1 C-N Disconnection (SNAr) target->sm2

Caption: Retrosynthetic analysis via a C-N bond disconnection.

Part 2: Detailed Analysis of Primary Starting Materials

The Electrophilic Core: 2,6-Dichloropyrazine

2,6-Dichloropyrazine is the ideal electrophilic starting material for this synthesis. Its reactivity is dictated by the electronic properties of the pyrazine ring. The two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the ring carbons, making them highly susceptible to nucleophilic attack.[1]

Causality of Reactivity:

  • Activation: The chlorine atoms in the 2 and 6 positions are alpha (α) to the ring nitrogens. These positions are the most electron-deficient in the pyrazine ring and are therefore highly activated for SNAr reactions.[1]

  • Symmetry: The symmetrical nature of 2,6-dichloropyrazine means that the initial nucleophilic attack can occur at either C2 or C6, leading to the same mono-substituted product, which simplifies the reaction outcome and avoids issues of regioselectivity in the first substitution step.

PropertyValue
Chemical Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol
CAS Number 4774-14-5
Appearance White to off-white crystalline solid
Key Reactive Sites C2 and C6 positions
The Nucleophile: 1-Methylpiperazine

1-Methylpiperazine serves as the nitrogen nucleophile. It is a readily available and cost-effective secondary amine.[2]

Role in the Reaction:

  • The secondary amine nitrogen in the piperazine ring acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the 2,6-dichloropyrazine ring.

  • The presence of the methyl group on the other nitrogen does not sterically hinder the reaction and defines the final structure of the side chain. A green, cost-effective synthesis for 1-methylpiperazine itself has been developed, ensuring its availability for large-scale processes.[2]

PropertyValue
Chemical Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
CAS Number 109-01-3
Appearance Colorless liquid
Key Reactive Site Secondary amine nitrogen

Part 3: The Core Synthesis Protocol via Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the addition of the nucleophile (1-methylpiperazine) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the pyrazine ring, yielding the final product.

G start_mat 2,6-Dichloropyrazine + 1-Methylpiperazine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 140°C) start_mat->conditions product This compound conditions->product SNAr Reaction

Caption: Forward synthesis workflow for the SNAr reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the monoamination of dichloropyrazines.[1][3]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq.).

  • Solvent and Reagents: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF). To this solution, add a base, typically potassium carbonate (K₂CO₃, ~2.0-4.0 eq.), followed by the dropwise addition of 1-methylpiperazine (1.0-1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 120-140 °C. The reaction progress should be monitored using an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Critical Experimental Parameters

The success of this synthesis relies on the careful control of reaction parameters to favor the desired mono-substitution product and minimize the formation of the di-substituted byproduct.

ParameterRecommended ConditionRationale & Causality
Stoichiometry 1.0 - 1.2 eq. of 1-methylpiperazineUsing a slight excess of the amine ensures complete consumption of the starting dichloropyrazine, but a large excess can increase the rate of di-substitution. Precise control is key for mono-selectivity.
Solvent Polar aprotic (DMF, DMSO)These solvents effectively solvate the intermediates of the SNAr reaction and can tolerate the high temperatures required.[4]
Base Inorganic base (K₂CO₃, Cs₂CO₃)The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
Temperature 120 - 140 °CElevated temperatures are necessary to overcome the activation energy for the substitution. However, excessively high temperatures can promote the second substitution, leading to the di-piperazinyl pyrazine byproduct.[3]

Part 4: Alternative Synthetic Routes for the Pyrazine Core

While functionalization of 2,6-dichloropyrazine is the most direct route, it is important for researchers to be aware of methods for constructing the pyrazine core itself. These methods are crucial when specifically substituted dichloropyrazines are not commercially available. Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by dehydrogenation.[5][6] More modern approaches include acceptorless dehydrogenative coupling routes catalyzed by transition metals, which offer a more sustainable pathway to substituted pyrazines from readily available amino alcohols.[7]

Conclusion

The synthesis of this compound is most effectively and directly achieved through the nucleophilic aromatic substitution reaction. The selection of 2,6-dichloropyrazine as the electrophilic pyrazine core and 1-methylpiperazine as the nucleophile represents the optimal choice of starting materials. This is due to the high reactivity of the symmetrically activated 2,6-dichloropyrazine, the ready commercial availability of both starting materials, and the straightforward, high-yielding nature of the SNAr reaction. A thorough understanding of the underlying reaction mechanism and precise control over key experimental parameters are essential for maximizing the yield and purity of the desired mono-substituted product.

References

The Pyrazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles. Within this dynamic environment, heterocyclic compounds have firmly established themselves as a critical foundation for drug design. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, has emerged as a privileged scaffold of immense significance.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile template for three-dimensional molecular exploration have cemented its role in the development of a diverse array of therapeutic agents.[3] This technical guide provides a comprehensive exploration of pyrazine derivatives in medicinal chemistry, delving into their synthesis, multifaceted pharmacological activities, structure-activity relationships, and clinical relevance. As a senior application scientist, the aim is to not only present established knowledge but also to provide insights into the causal relationships that underpin the experimental design and strategic decisions in the development of pyrazine-based therapeutics.

The Pyrazine Core: Physicochemical Properties and Synthetic Strategies

The pyrazine ring's distinct electronic nature, characterized by the electron-withdrawing effect of its two nitrogen atoms, renders it less susceptible to electrophilic substitution compared to benzene, while making it amenable to nucleophilic substitution.[4] This electronic profile, coupled with its ability to participate in hydrogen bonding and pi-stacking interactions, makes it an attractive pharmacophore for engaging with biological targets.[1]

Synthetic Strategies: From Classical to Contemporary

The construction of the pyrazine ring and its subsequent functionalization are pivotal to accessing a diverse chemical space for drug discovery. Several synthetic methodologies have been developed, each with its own set of advantages and considerations.

One of the foundational methods is the Staedel–Rugheimer synthesis , which involves the condensation of α-haloketones with ammonia.[4] A more contemporary and widely employed approach is the dehydrogenative coupling of α-amino carbonyl compounds or the condensation of vicinal diamines with α-diketones.[5]

This protocol, catalyzed by a manganese pincer complex, exemplifies an atom-economical and environmentally benign route to 2,5-dialkyl-substituted pyrazines.[5]

Experimental Protocol:

  • Reaction Setup: In a glovebox, a reaction tube is charged with the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (KH) (3 mol %).

  • Solvent Addition: Toluene (2 mL) is added to the reaction tube.

  • Reaction Conditions: The reaction tube is sealed and heated to 150°C for 24-48 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-dialkyl-substituted pyrazine.

The choice of a manganese-based catalyst over noble metals like iridium or ruthenium is driven by its earth abundance and lower toxicity, aligning with the principles of green chemistry. The use of a strong base like KH is crucial for the initial deprotonation of the alcohol, initiating the catalytic cycle.

G cluster_synthesis Dehydrogenative Coupling for Pyrazine Synthesis beta_amino_alcohol β-Amino Alcohol intermediate1 Intermediate 1 (Dehydrogenation) beta_amino_alcohol->intermediate1 [Mn] catalyst, -H2 intermediate2 Intermediate 2 (Dimerization) intermediate1->intermediate2 Self-condensation dihydropyrazine Dihydropyrazine intermediate2->dihydropyrazine Cyclization pyrazine 2,5-Disubstituted Pyrazine dihydropyrazine->pyrazine Dehydrogenation, -H2 G cluster_flt3 FLT3 Signaling Pathway in AML cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activates PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation STAT5->Survival G cluster_cox2 COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Mediates

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyrazine core. The pyrazine ring is a key pharmacophore found in numerous biologically active molecules.[1] A thorough understanding of the compound's structure and purity is paramount for its application in research and development, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides a detailed overview of the expected spectroscopic profile of this compound, including predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental principles and data from analogous structures. Furthermore, this guide outlines standardized experimental protocols for acquiring this data, ensuring reproducibility and reliability in a laboratory setting.

Molecular Structure and Key Features

The structure of this compound comprises a pyrazine ring substituted with a chlorine atom and a 4-methylpiperazin-1-yl group. This substitution pattern gives rise to a distinct set of spectroscopic signals that can be used for its unambiguous identification.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the target compound. These predictions are based on the analysis of structurally similar compounds.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the methylpiperazine moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine-H7.8 - 8.2Singlet-
Pyrazine-H7.6 - 8.0Singlet-
Piperazine-H (adjacent to pyrazine)3.6 - 3.9Triplet~5
Piperazine-H (adjacent to N-CH₃)2.4 - 2.7Triplet~5
N-CH₃2.2 - 2.4Singlet-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Interpretation:

  • Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct singlets in the aromatic region (δ 7.6-8.2 ppm). Their exact chemical shifts will be influenced by the electronic effects of the chloro and methylpiperazinyl substituents.

  • Piperazine Protons: The piperazine ring protons are expected to appear as two triplets, corresponding to the methylene groups adjacent to the pyrazine ring and the N-methyl group, respectively. The triplet multiplicity arises from coupling with the adjacent methylene protons.

  • N-Methyl Protons: The methyl group attached to the piperazine nitrogen will appear as a sharp singlet in the upfield region (δ 2.2-2.4 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (C-Cl)150 - 155
C (C-N piperazine)155 - 160
Pyrazine C-H130 - 135
Pyrazine C-H125 - 130
Piperazine C (adjacent to pyrazine)45 - 50
Piperazine C (adjacent to N-CH₃)54 - 58
N-CH₃45 - 48

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Interpretation:

  • Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (δ 125-160 ppm). The carbons directly attached to the electronegative chlorine and nitrogen atoms will be the most deshielded.

  • Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (δ 45-58 ppm).

  • N-Methyl Carbon: The methyl carbon will resonate at a characteristic upfield chemical shift (δ 45-48 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₉H₁₃ClN₄, the expected exact mass is approximately 212.0829 g/mol .[3]

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺212/214Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
[M-CH₃]⁺197/199Loss of a methyl group.
[M-Cl]⁺177Loss of a chlorine atom.
[M-C₄H₉N₂]⁺127/129Fragmentation of the methylpiperazine ring.

Ionization Method: Electron Ionization (EI).

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] Common fragmentation pathways would involve the loss of the methyl group, the chlorine atom, or fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2800 - 3000Medium-Strong
C=N (pyrazine ring)1550 - 1600Medium-Strong
C-N1100 - 1300Medium
C-Cl700 - 800Strong

Interpretation:

The IR spectrum will likely display characteristic absorption bands for the aromatic C-H stretching of the pyrazine ring, aliphatic C-H stretching of the methyl and piperazine groups, C=N stretching of the pyrazine ring, C-N stretching, and a strong C-Cl stretching band.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS).[7]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine should be clearly visible.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Nucleophilic Aromatic Substitution Work-up and Purification Work-up and Purification Chemical Reaction->Work-up and Purification Extraction, Chromatography Purified Compound Purified Compound Work-up and Purification->Purified Compound NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy ¹H and ¹³C NMR Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry Molecular Weight, Fragmentation IR Spectroscopy IR Spectroscopy Purified Compound->IR Spectroscopy Functional Group Analysis Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Final Analysis and Reporting Final Analysis and Reporting Structure Confirmation->Final Analysis and Reporting Mass Spectrometry->Structure Confirmation IR Spectroscopy->Structure Confirmation

Caption: A conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and drug development. This guide provides a detailed predicted spectroscopic profile based on established principles and data from related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results for the unambiguous structural elucidation and purity assessment of this compound.

References

A Comprehensive Technical Guide to the Biological Activities of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyrazine and its substituted derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of biological activities that have captured the attention of medicinal chemists for decades.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted pharmacological potential of substituted pyrazines, with a primary focus on their anticancer, antimicrobial, and antiviral properties. We delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical application to accelerate the discovery and development of novel pyrazine-based therapeutics.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[4][5][6] This structural motif is present in numerous natural products and has been successfully incorporated into a variety of clinically approved drugs.[7][8] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal pharmacophore for modulating the activity of diverse biological targets.[2][3] This guide will explore the key therapeutic areas where substituted pyrazines have shown significant promise.

Anticancer Activities of Substituted Pyrazines

The development of novel anticancer agents is a critical area of research, and substituted pyrazines have emerged as a promising class of compounds.[4][5][6] A recent comprehensive review spanning from 2010 to 2024 highlights the significant advancements in the development of pyrazine derivatives as anticancer agents.[4][5][6]

2.1 Mechanisms of Action

Substituted pyrazines exert their anticancer effects through a variety of mechanisms, including:

  • Enzyme Inhibition: Many pyrazine derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[7][9]

  • Induction of Apoptosis: Certain pyrazine compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells by modulating various signaling pathways.

  • Reactive Oxygen Species (ROS) Upregulation: Some derivatives can increase the levels of ROS within cancer cells, leading to oxidative stress and cell death.[7]

2.2 Structure-Activity Relationships (SAR)

The anticancer potency of pyrazine derivatives is highly dependent on the nature and position of their substituents. For instance, the fusion of the pyrazine ring with other heterocyclic systems, such as pyrrole or imidazole, has been a particularly fruitful strategy for enhancing antineoplastic activity.[2][3]

2.3 Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

Compound Class/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Ligustrazine-Curcumin DerivativeBEL-7402, A549, HCT-8, BGC-823, A27805.472 - 7.106[7][10]
Piperlongumine-Ligustrazine DerivativeHCT1163.19 - 8.90[7]
3,4-dihydropyrrolo[1,2-a]pyrazine derivativePC-31.18 ± 0.05[9]
3,4-dihydropyrrolo[1,2-a]pyrazine derivativeA5491.95 ± 0.04[9]
2.4 Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

Causality and Validation: It is crucial to include appropriate controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). A solvent control (e.g., DMSO) is also necessary to ensure that the vehicle used to dissolve the compounds does not affect cell viability.

Antimicrobial Activities of Substituted Pyrazines

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted pyrazines have demonstrated significant potential as antibacterial and antifungal agents.[13][14][15]

3.1 Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of pyrazine derivatives against a range of pathogenic bacteria and fungi.[13][14][16] For example, certain pyrazine-containing thiazolines and thiazolidinones have shown significant in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[13]

3.2 Quantitative Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Compound Class/DerivativeMicrobial Strain(s)MIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivativeS. aureus32[18]
Triazolo[4,3-a]pyrazine derivativeE. coli16[18]
Pyrazine-2-carboxylic acid derivative (P4)C. albicans3.125[14]
Pyrazine-2-carboxylic acid derivative (P10)C. albicans3.125[14]
3.3 Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[17][19][20][21]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[17]

  • Preparation of Antimicrobial Dilutions: Prepare serial dilutions of the substituted pyrazine compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[20]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][19]

Self-Validation: The inclusion of a growth control (no antimicrobial agent) and a sterility control (no inoculum) is essential for validating the results. Additionally, a known antibiotic should be used as a positive control.

Antiviral Activities of Substituted Pyrazines

Substituted pyrazines have also been investigated for their antiviral properties against a variety of viruses.

4.1 Spectrum of Antiviral Activity

Research has shown that pyrazine derivatives can exhibit antiviral activity against a range of viruses, including:

  • Herpesviruses: Certain pyrazinoic acid C-nucleosides and pyrido[2,3-b]pyrazine derivatives have demonstrated activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[22][23][24]

  • Influenza Viruses: Some pyrazine compounds have shown in vitro activity against influenza viruses.[22]

  • SARS-CoV-2: More recently, pyrazine conjugates have been synthesized and evaluated for their potential antiviral properties against SARS-CoV-2, the virus responsible for COVID-19.

4.2 Quantitative Data Summary: In Vitro Antiviral Activity
Compound Class/DerivativeVirusActivity MetricValueReference
Pyrido[2,3-b]pyrazine derivative (Compound 27)HCMVEC500.33 µM[24]
Pyrazine-benzothiazole conjugate (Compound 12i)SARS-CoV-2IC500.3638 mM[25]
Visualizations: Workflows and Pathways
5.1 General Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of novel substituted pyrazines.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial Antiviral Antiviral Assay Characterization->Antiviral IC50 IC50 / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Antiviral->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of substituted pyrazines.

5.2 MTT Assay Experimental Workflow

This diagram details the key steps involved in performing the MTT assay for cytotoxicity testing.

start Start plate_cells Plate Cells Seed cells in 96-well plate and incubate overnight start->plate_cells end End add_compound Add Compound Treat cells with serial dilutions of pyrazine derivatives plate_cells->add_compound incubate_compound Incubate 24-72 hours at 37°C add_compound->incubate_compound add_mtt Add MTT Reagent Add 0.5 mg/mL MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate 1-4 hours at 37°C add_mtt->incubate_mtt solubilize Solubilize Formazan Add DMSO to dissolve crystals incubate_mtt->solubilize read_plate Read Absorbance Measure at 570 nm solubilize->read_plate read_plate->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted pyrazines continue to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, including anticancer, antimicrobial, and antiviral effects, underscores the versatility of the pyrazine scaffold. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel synergistic combinations with existing drugs. The application of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and discovery of next-generation pyrazine-based therapeutics.

References

A Senior Application Scientist's Guide to 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazine Building Block

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a privileged heterocycle, frequently incorporated into molecules targeting a wide array of biological pathways.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing novel therapeutics. Within this chemical class, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine has emerged as a particularly valuable and versatile building block. Its pre-functionalized structure, featuring a reactive chlorine atom for further elaboration and a methylpiperazine moiety to modulate solubility and target engagement, makes it a strategic starting point for the synthesis of complex pharmaceutical intermediates.

This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, key suppliers, fundamental chemical properties, and its critical role in the drug discovery workflow. The information herein is curated to empower researchers and development professionals to efficiently source, qualify, and strategically implement this compound in their research and development programs.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and handling. Key data for this compound has been consolidated below. Proper storage under inert gas (Nitrogen or Argon) at 2-8°C is recommended to ensure long-term stability.[2]

PropertyValueSource
CAS Number 61655-77-4[2][3]
Molecular Formula C₉H₁₃ClN₄[2][3]
Molecular Weight 212.68 g/mol [2]
IUPAC Name 1-(6-chloro-2-pyrazinyl)-4-methylpiperazine
Typical Purity ≥95%[2][3]
Physical Form Solid or liquid
Storage Temperature Refrigerator (2-8°C)
SMILES CN1CCN(CC1)C2=CN=CC(=N2)Cl[2]
InChI Key ZMVHGTJAFGHEBY-UHFFFAOYSA-N

Synthetic Strategy: The Rationale Behind its Construction

The common synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two nitrogen atoms and a chlorine substituent. This heightened electrophilicity makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

The causality for employing this specific reaction is twofold:

  • Reactivity: The pyrazine core is inherently "electron-poor," which facilitates the displacement of the chloro group by a nitrogen nucleophile like 1-methylpiperazine.

  • Precursor Availability: The starting materials, typically a 2,6-dichloropyrazine and 1-methylpiperazine, are readily available commercial reagents, making this a cost-effective and scalable synthetic route.

Below is a conceptual diagram of this common synthetic pathway.

synthesis_pathway start_materials 2,6-Dichloropyrazine + 1-Methylpiperazine intermediate Nucleophilic Aromatic Substitution (SNAr) start_materials->intermediate Base, Solvent product This compound intermediate->product

A typical nucleophilic aromatic substitution pathway.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, primarily catering to the research and development sector. The product is typically sold in quantities ranging from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis are often necessary. Below is a comparative table of prominent suppliers. Note: Prices are for reference only and are subject to change.

SupplierProduct Synonym(s)PurityAvailable QuantitiesPrice (USD, Reference)
Ambeed This compound95+%250mg, 1g, 5g$29 (250mg), $72 (1g), $255 (5g)[2]
Matrix Scientific 1-(6-Chloro-2-pyrazinyl)-4-methylpiperazineN/A500mg, 1g, 2.5g$250 (500mg), $400 (1g), $800 (2.5g)[2]
Sigma-Aldrich (via Synthonix) This compound95%VariesPricing available upon login
TRC This compoundN/A5mg$45 (5mg)[2]
Crysdot This compound95+%5g$446 (5g)[2]
American Custom Chemicals 1-(6-CHLORO-2-PYRAZINYL)-4-METHYLPIPERAZINE95.00%500MG, 2.5G$837.38 (500mg), $1468.50 (2.5g)[2]

Role in Drug Discovery and Development

The primary utility of this compound is as a scaffold in the discovery of new chemical entities. Its structure is frequently found in kinase inhibitors, which are a major class of anti-cancer drugs. For instance, related structures are key components of dual Src/Abl kinase inhibitors.[4] The piperazine moiety often serves to improve pharmacokinetic properties or to provide a key interaction point with the target protein, while the chloro-pyrazine core acts as a rigid anchor for further chemical modifications.

The workflow below illustrates how a building block like this is utilized in a typical drug discovery campaign.

drug_discovery_workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization building_block 2-Chloro-6-(4-methyl- piperazin-1-yl)pyrazine reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) building_block->reaction library Diverse Compound Library reaction->library screening High-Throughput Screening (HTS) library->screening hit Initial 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Candidate sar->lead

Role of a building block in a drug discovery pipeline.

Quality Control: A Self-Validating Protocol for Purity Assessment

For researchers, verifying the identity and purity of a starting material is a non-negotiable step to ensure the integrity of experimental results. While suppliers provide a Certificate of Analysis (COA), independent verification is a best practice. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.

Trustworthiness through Verification: The following protocol is a self-validating system. By running this analysis, a researcher can independently confirm the supplier's purity claims, ensuring the material's suitability for sensitive downstream applications like catalysis or multi-step synthesis where impurities could compromise the entire sequence.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC grade) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. Perform a serial dilution to obtain a final concentration of approximately 0.1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the resulting chromatogram.

    • The purity is calculated as the percentage of the area of the main product peak relative to the total area of all observed peaks.

    • Purity (%) = (Areamain peak / Σ Areaall peaks) * 100.

    • The retention time of the main peak serves as an identifier for future batches under identical conditions.

Conclusion

This compound stands out as a readily accessible and highly functionalized intermediate for pharmaceutical research and development. A robust supply chain exists for procuring research-grade quantities, with several reputable vendors offering the compound at purities suitable for most synthetic applications. Its strategic value lies in its pre-installed piperazine moiety and the reactive chlorine atom, which together provide a rapid and efficient entry point into the synthesis of complex, biologically active molecules, particularly within the realm of kinase inhibitors. By employing rigorous quality control measures, researchers can confidently integrate this powerful building block into their discovery pipelines to accelerate the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of Chloropyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chloropyrazines are a class of heterocyclic aromatic organic compounds that serve as critical intermediates and building blocks in numerous fields of scientific research and development.[1] Their unique chemical structure makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Specifically, they are recognized as key components in the development of medicines such as cardiotonic agents and are also utilized in the flavor and fragrance industry.[2] Given their reactivity and potential biological activity, a profound understanding of their associated hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of chloropyrazine compounds, grounded in the principles of scientific integrity and validated safety practices.

Section 1: Hazard Identification and Physicochemical Profile

A thorough risk assessment begins with a comprehensive understanding of the compound's intrinsic properties and potential hazards. While numerous chloropyrazine derivatives exist, this section will use 2-Chloropyrazine (CAS 14508-49-7) as a representative example to outline the key characteristics of this chemical family.

Physicochemical Data

Quantitative data for 2-Chloropyrazine is summarized below. These properties are crucial for predicting the compound's behavior under various laboratory conditions and for planning appropriate safety measures.

PropertyValueSource(s)
CAS Number 14508-49-7[1]
Molecular Formula C₄H₃ClN₂[1][2][3]
Molecular Weight 114.53 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 93 °C at 120 mmHg[1]
Density 1.3 g/cm³[1]
Solubility Soluble in methanol[2]
Toxicological Hazards

Chloropyrazine compounds and their derivatives may present significant health risks. The primary routes of exposure are inhalation, skin contact, and ingestion.[4]

  • Acute Toxicity: Many halogenated heterocyclic compounds are classified as harmful or toxic. For instance, related compounds are designated as toxic if swallowed and fatal if inhaled.[5] Specific LD50 data for every derivative is not always available, necessitating a cautious approach that treats them as potentially toxic.

  • Irritation: These compounds can cause irritation to the skin, eyes, and respiratory system.[6] Vapors or dusts may lead to respiratory irritation if handled outside of a well-ventilated area.[6][7]

  • Sensitization: Some individuals may develop an allergic skin reaction (sensitization) after repeated contact.[8][9]

Physical and Chemical Hazards
  • Flammability: While not always highly flammable, chloropyrazines can burn. Heating may cause containers to expand or decompose, leading to violent rupture.[10] It is critical to avoid ignition sources such as open flames, sparks, and static electricity.[10]

  • Reactivity: Chloropyrazines can be incompatible with strong oxidizing agents.[11][12] Contact with such materials should be avoided to prevent vigorous reactions.

  • Hazardous Decomposition: Upon combustion, these compounds may emit toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7][11][12]

Section 2: The Hierarchy of Controls: Engineering Safeguards and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the "Hierarchy of Controls," a systematic approach to minimizing risk. This principle prioritizes the most effective control measures, with personal protective equipment serving as the final barrier between the researcher and the hazard.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Engineering Controls

These are the primary, most effective measures for isolating personnel from hazards.

  • Chemical Fume Hood: All handling of chloropyrazine compounds, especially weighing of solids and preparation of solutions, must be conducted in a certified chemical fume hood.[7] This ensures that any vapors, dusts, or aerosols are captured at the source.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10][13]

  • Containment: For particularly potent or hazardous derivatives, procedures should be performed within a containment balance enclosure or glovebox to minimize any potential for exposure.[4]

Personal Protective Equipment (PPE)

PPE is mandatory and serves as the last line of defense. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[4]

TaskRequired Personal Protective EquipmentJustification & Best Practices
Receiving/Unpacking • Safety glasses with side shields• Double nitrile gloves• Lab coatProtects against exposure from potentially damaged packaging.[4]
Weighing Solids • Chemical splash goggles• Double powder-free nitrile gloves• Disposable, solid-front gown with tight cuffs• Respiratory protection (if not in a C-PEC)Provides maximum protection against inhalation of fine powders and skin/eye contact. Double gloving is critical; the outer glove should be removed and disposed of immediately after the task.[4][14]
Preparing Solutions • Chemical splash goggles and face shield• Double powder-free nitrile gloves• Impermeable, disposable gown• Disposable sleeve coversA face shield offers additional protection against splashes during liquid handling.[4]
Spill Cleanup • Full-facepiece respirator with appropriate cartridges• Heavy-duty or double nitrile gloves• Impermeable gown or suit• Chemical-resistant shoe coversRequires the highest level of protection to manage uncontrolled releases safely.[4]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is non-negotiable for ensuring reproducible science and unwavering safety.

Experimental Protocol: Weighing and Handling Solid Chloropyrazine
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with a disposable, plastic-backed absorbent pad.[4]

  • Don PPE: Put on all required PPE as specified in the table above, following a strict donning sequence (e.g., gown, inner gloves, outer gloves, eye protection).[4]

  • Tare Container: Place a tared, sealed weighing vessel on the analytical balance inside the fume hood or containment enclosure.

  • Transfer Compound: Carefully transfer the approximate amount of the chloropyrazine compound into the vessel using a clean spatula. Avoid generating dust.

  • Seal and Weigh: Securely close the weighing vessel and record the mass.

  • Cleanup: Carefully clean the spatula and any contaminated surfaces before removing the weighing vessel from the containment area.

  • Doffing: Remove outer gloves and dispose of them in a designated hazardous waste bag before handling clean equipment.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Containers: Store in original, tightly sealed containers to prevent leakage or contamination.[8][13]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][13]

  • Compatibility: Store away from incompatible materials, particularly strong oxidizing agents and foodstuffs.[8][13]

  • Integrity: Regularly inspect containers for signs of physical damage or leaks.[8]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be familiar with the location of safety equipment (showers, eyewash stations, spill kits) and emergency procedures.[15]

EmergencyResponse cluster_main Emergency Workflow cluster_minor Minor Incident cluster_major Major Incident Incident Incident Occurs (Spill or Exposure) Assess Assess Severity (Minor vs. Major) Incident->Assess Alert Alert Area Occupants Assess->Alert Minor Evacuate Evacuate Area Assess->Evacuate Major DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain & Clean Spill DonPPE->Contain Decon Decontaminate Area Contain->Decon Report Report to Supervisor Decon->Report Notify Call 911 & EHS Evacuate->Notify Assist Assist Responders Notify->Assist

Caption: A streamlined workflow for responding to laboratory emergencies.

Spill Response
  • Minor Spill (Manageable by lab personnel):

    • Alert: Immediately alert others in the area.[16]

    • Isolate: Restrict access to the spill area. Close the fume hood sash if applicable.

    • Protect: Don appropriate PPE, including respiratory protection if necessary.[17]

    • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), working from the outside in to prevent spreading.[10][18]

    • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8][16]

    • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.[16]

    • Report: Inform the laboratory supervisor of the incident.[16]

  • Major Spill (Requires outside assistance):

    • Evacuate: Immediately evacuate the area.[15][18]

    • Notify: From a safe location, call 911 and then your institution's Environmental Health and Safety (EHS) office.[15][18]

    • Secure: Prevent re-entry to the area.

    • Inform: Provide emergency responders with details about the spilled material, including its identity and quantity.[18]

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10][15][17]
Eye Contact Flush eyes immediately with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10][17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[7][10][11]

Section 5: Waste Management and Disposal

All materials contaminated with chloropyrazine compounds, including excess chemicals, empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous waste.

  • Segregation and Collection:

    • Collect all chloropyrazine waste in designated, clearly labeled, and leak-proof containers.[16][19]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Disposal must be conducted through a licensed hazardous waste management company.[19][20]

    • Never dispose of chloropyrazine waste down the drain or in the regular trash.[9][20]

    • Follow all federal, state, and local environmental regulations for hazardous waste disposal.[20][21]

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and glassware after use. The rinseate from this cleaning process must also be collected as hazardous waste.

Conclusion

The utility of chloropyrazine compounds in advancing science and medicine is undeniable. However, this potential can only be realized safely through a culture of vigilance, preparedness, and strict adherence to established safety protocols. By integrating the principles of hazard assessment, the hierarchy of controls, and emergency preparedness into every aspect of their workflow, researchers can confidently and responsibly harness the power of these versatile molecules.

References

Methodological & Application

Application Notes: Suzuki Coupling Protocols for 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Pyrazine Scaffolds

The pyrazine ring is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable scaffold in drug design. The specific pyrazine derivative, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine, is a key building block in medicinal chemistry. The formation of new carbon-carbon bonds at the 2-position of this pyrazine core via the Suzuki-Miyaura cross-coupling reaction is a critical transformation for generating libraries of novel compounds with potential therapeutic applications.[5][6]

However, the Suzuki coupling of chloro-heterocyclic compounds, particularly those containing nitrogen, presents a unique set of challenges.[7] The electron-deficient nature of the pyrazine ring can render the C-Cl bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[8] Furthermore, the Lewis basic nitrogen atoms within the pyrazine and piperazine moieties can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9][10]

This document serves as a comprehensive guide, providing detailed protocols and insights into the Suzuki coupling of this compound. By understanding the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents, researchers can overcome these challenges and achieve efficient and reliable synthesis of desired 2-aryl-6-(4-methylpiperazin-1-yl)pyrazine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[11][12][13] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, this compound).[11][12][14] This step, often the rate-determining step, forms a Pd(II) complex.[13] The choice of a suitable ligand is crucial here, as electron-rich and bulky phosphine ligands can enhance the electron density on the palladium center, facilitating this oxidative addition.[8][15]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[13] This process requires the presence of a base, which plays a multifaceted role.[15] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex.[16][17][18] Alternatively, the base can react with the Pd(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then facilitates the transmetalation.[17][19]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium center couple and are eliminated.[11][12] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[14]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition p1 Pd0->p1 PdII_Aryl Aryl-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation p2 PdII_Aryl->p2 PdII_Diaryl Aryl-Pd(II)-Aryl'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination p3 PdII_Diaryl->p3 RedElim->Pd0 p1->PdII_Aryl Aryl-Cl p2->PdII_Diaryl Aryl'-B(OH)₂ Base p3->Pd0 Aryl-Aryl'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Suzuki Coupling Protocols

The successful coupling of this compound requires careful optimization of the reaction conditions. The electron-deficient nature of the substrate and the potential for catalyst inhibition by the nitrogen-containing heterocycle necessitate the use of highly active catalyst systems.[7][8][9] Below are two detailed protocols employing different catalyst/ligand systems that have shown efficacy for challenging heteroaryl chlorides.

Protocol 1: Buchwald Ligand-Based System for High Reactivity

This protocol utilizes a highly active catalyst system composed of a palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand, such as SPhos or XPhos.[20][21][22] These ligands are known to promote the Suzuki coupling of unactivated and hindered aryl chlorides.[20][23]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a mixed solvent system (e.g., Dioxane/water) is used, ensure the water is also degassed.

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: N-Heterocyclic Carbene (NHC) Ligand-Based System

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, offering high stability and activity.[16] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly effective for the coupling of challenging aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • PEPPSI™-IPr or PEPPSI™-SIPr catalyst (1-3 mol%)

  • Potassium tert-butoxide (KOtBu) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, arylboronic acid, PEPPSI™ catalyst, and base to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at room temperature or heat to 60-100 °C. The optimal temperature will depend on the reactivity of the specific arylboronic acid.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

Comparative Overview of Reaction Parameters

ParameterProtocol 1 (Buchwald Ligand)Protocol 2 (NHC Ligand)Rationale & Key Considerations
Catalyst System Pd₂(dba)₃ / SPhos or XPhosPEPPSI™-IPr or PEPPSI™-SIPrBuchwald systems are highly active for aryl chlorides.[20][21][23] NHC-based PEPPSI catalysts offer excellent stability and are also highly effective for challenging substrates.[16]
Typical Loading 1-2 mol% Pd1-3 mol% CatalystLower catalyst loadings are desirable for cost-effectiveness and to minimize residual palladium in the final product.
Base K₃PO₄, K₂CO₃KOtBu, Na₂CO₃The choice of base is critical and can influence the reaction rate and yield.[17] Stronger bases like KOtBu may be required for less reactive boronic acids.
Solvent Dioxane, Toluene, Dioxane/H₂OTHF, TolueneThe solvent choice affects the solubility of reagents and the stability of the catalytic species. Aqueous solvent mixtures can sometimes accelerate the reaction.[24]
Temperature 80-110 °CRoom Temp. to 100 °CThe required temperature depends on the reactivity of the coupling partners and the catalyst system.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Setup Assemble Reaction under Inert Atmosphere Reactants->Setup Glassware Prepare Dry Glassware (Flame-dry or Oven-dry) Glassware->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate, & Purify (Chromatography) Extract->Purify Product Characterize Final Product (NMR, MS, etc.) Purify->Product

References

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-(4-methylpiperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. The Buchwald-Hartwig reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in the synthesis of countless pharmaceutical agents and functional materials.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights into optimizing this powerful cross-coupling reaction for an electron-deficient heteroaryl chloride substrate. We will cover mechanistic details, catalyst and ligand selection rationale, a detailed experimental protocol, and a troubleshooting guide to navigate potential challenges.

Foundational Principles: Why Buchwald-Hartwig?

The synthesis of aryl amines is fundamental to medicinal chemistry, with the pyrazine and piperazine scaffolds being particularly prevalent motifs in active pharmaceutical ingredients.[3][4] Traditional methods for C(sp²)-N bond formation, such as nucleophilic aromatic substitution (SNAr), are often limited to highly activated aromatic systems and can require harsh conditions.[2] The Buchwald-Hartwig amination overcomes these limitations, offering a versatile and mild catalytic method applicable to a wide range of substrates, including the electron-deficient yet often challenging heteroaryl chlorides.[2]

The target substrate, this compound, presents a classic challenge: the chlorine atom is a less reactive leaving group compared to bromine or iodine, necessitating a highly active catalytic system to facilitate the crucial oxidative addition step.[5][6] A successful protocol hinges on the judicious selection of the palladium source, a sterically demanding and electron-rich phosphine ligand, and an appropriate base.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][7][8] The key transformations are:

  • Oxidative Addition: The active L-Pd(0) catalyst adds across the carbon-chlorine bond of the pyrazine, forming a Pd(II) intermediate. This is often the rate-determining step, especially for aryl chlorides.[9][10]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the aminated pyrazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly when using primary amines, leading to hydrodehalogenation of the starting material.[11][12] The choice of a bulky ligand helps to sterically disfavor this pathway.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(AmineH)]+Cl- OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(Amine) Amine_complex->Amido_complex Deprotonation BaseH [Base-H]+Cl- Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_complex->Product ArCl Ar-Cl ArCl->OA_complex AmineH Amine-H AmineH->Amine_complex Base Base Base->Amido_complex

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design & Protocol

This protocol is designed as a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required depending on the specific amine coupling partner.

Rationale for Component Selection
  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium pre-catalysts (e.g., XPhos Pd G3) are often superior.[6] They are air-stable, require no pre-activation, and form the active Pd(0) species more efficiently and reliably, leading to lower catalyst loadings and more reproducible results.

  • Ligand: For coupling an electron-deficient heteroaryl chloride, a highly active, electron-rich, and sterically bulky biaryl phosphine ligand is essential. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice, demonstrating broad utility for challenging C-N couplings.[13][14] Alternatives like RuPhos or BrettPhos could also be screened.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[6][13] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[8]

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a stable temperature are preferred. Toluene and 1,4-dioxane are standard choices.[15] Given the environmental and safety concerns with dioxane, toluene is the recommended starting point.[16] It is critical to use anhydrous solvent and degas it thoroughly to remove dissolved oxygen, which can poison the catalyst.[13]

Detailed Step-by-Step Protocol

Materials & Equipment:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • XPhos Pd G3 Pre-catalyst (1-2 mol%)

  • XPhos ligand (1-2 mol%, if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a PTFE-lined screw cap or a Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere source (Nitrogen or Argon), glovebox or Schlenk line

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • Expertise Note: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the setup in a glovebox is ideal. Alternatively, use Schlenk line techniques.

    • To an oven-dried reaction vial containing a magnetic stir bar, add this compound, the amine coupling partner, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst.

  • Solvent Addition:

    • Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

    • Trustworthiness Note: Ensure the solvent has been properly dried and degassed (e.g., by sparging with nitrogen or argon for 20-30 minutes) to ensure reproducibility.[13]

  • Reaction Execution:

    • Seal the vial tightly with the screw cap. If using a Schlenk flask, ensure a positive pressure of inert gas.

    • Place the reaction vessel in a pre-heated heating block or oil bath set to 100-110 °C .

    • Stir the mixture vigorously for 6-24 hours.

    • Expertise Note: The reaction progress should be monitored. Periodically (e.g., every 4-6 hours), a small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to check for the consumption of starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water and then brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the final product but a gradient of hexane/ethyl acetate or DCM/methanol is a common starting point.

Optimization & Data Summary

The success of a Buchwald-Hartwig amination often depends on fine-tuning the reaction parameters. The following table outlines a logical screening strategy for optimizing the reaction.

Parameter Condition A (Starting Point) Condition B (Alternative) Condition C (For Sensitive Substrates) Rationale & Expected Outcome
Catalyst System XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)BrettPhos Pd G3 (2 mol%)Pre-catalysts are generally more reliable. BrettPhos can be effective for primary amines and may reduce hydrodehalogenation.
Base NaOtBu (2.0 equiv)LHMDS (2.0 equiv)K₃PO₄ (2.5 equiv)NaOtBu is robust and widely used. K₃PO₄ is a milder base suitable for substrates with sensitive functional groups like esters.[7][8]
Solvent Toluene1,4-Dioxanet-BuOHToluene is a good general-purpose solvent. Dioxane can sometimes improve solubility and rates. t-BuOH is also a viable option.[8]
Temperature 100 °C110 °C80 °CHigher temperatures can accelerate the slow oxidative addition of the chloride. Lower temperatures may be needed for thermally unstable products.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and evidence-based solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Use a fresh bottle of pre-catalyst or ensure rigorous inert techniques.2. Switch to a stronger base (e.g., LHMDS) or a solvent where the base is more soluble.3. Increase the temperature in 10 °C increments. Aryl chlorides often require >100 °C.[5]
Hydrodehalogenation Side Product 1. β-Hydride elimination (common with primary amines).2. Catalyst decomposition pathway.1. Switch to a ligand specifically designed to suppress this pathway (e.g., BrettPhos).2. Re-optimize ligand and base combination; sometimes a weaker base can mitigate this.
Dark, Tar-like Reaction Mixture 1. Substrate or product decomposition at high temperature.2. Catalyst decomposition leading to palladium black.1. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.2. Ensure the reaction is strictly anaerobic. Screen different ligands that may offer greater thermal stability.
Inconsistent Results 1. Variable quality of reagents (especially base and solvent).2. Inconsistent exclusion of air/moisture.1. Use a fresh, high-purity base (NaOtBu is hygroscopic). Ensure solvent is truly anhydrous.2. Standardize the inert atmosphere setup (e.g., always use a glovebox or a consistent Schlenk line procedure).

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on Chloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics. Its functionalization is critical for modulating pharmacological properties. Nucleophilic aromatic substitution (SNAr) on chloropyrazines represents a robust and versatile strategy for introducing diverse functionalities. The inherent electron-deficient nature of the pyrazine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the addition-elimination mechanism characteristic of SNAr reactions.[1][2] This application note provides an in-depth examination of the SNAr mechanism on chloropyrazines, detailed experimental protocols for various nucleophile classes, and expert insights into optimizing reaction parameters for the efficient synthesis of novel pyrazine derivatives.

The Scientific Foundation: Why SNAr on Pyrazines is Favorable

Unlike electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution, pyrazines are predisposed to nucleophilic attack. This reactivity is a direct consequence of the two ring nitrogen atoms, which exert a strong inductive and mesomeric electron-withdrawing effect. This effect reduces the electron density of the aromatic ring, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.

The presence of a good leaving group, such as a chlorine atom, further primes the molecule for substitution. The reaction proceeds via a well-established two-step addition-elimination mechanism , which is the most important pathway for this class of transformation.[3][4]

Mechanism Deep Dive: The Meisenheimer Complex

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. This step temporarily disrupts the aromaticity of the pyrazine ring, making it the slower, rate-determining step of the reaction.[4][6]

  • Stabilization: The negative charge of this intermediate is delocalized across the pyrazine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms through resonance.

  • Elimination & Aromatization: The aromaticity is restored in a rapid subsequent step through the expulsion of the chloride leaving group, yielding the substituted pyrazine product.

Figure 1: The Addition-Elimination (SNAr) mechanism on a chloropyrazine ring.

Experimental Design: The General Workflow

A successful SNAr protocol is a systematic process. The following workflow outlines the critical stages from reagent preparation to final product characterization, ensuring a self-validating and reproducible experiment.

Figure 2: General experimental workflow for SNAr on chloropyrazines.

Core Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the reaction of a chloropyrazine (e.g., 2-chloropyrazine or 2,5-dichloropyrazine for monosubstitution) with representative amine, thiol, and alkoxide nucleophiles.

General Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chloropyrazines and amine reagents can be volatile and irritant; handle with care.

  • Many bases used (e.g., potassium tert-butoxide, sodium hydride) are highly reactive and/or corrosive. Handle under an inert atmosphere and quench carefully.

Protocol 1: Amination with an Amine Nucleophile (e.g., Morpholine)

Amination is one of the most common SNAr reactions in drug discovery. The reaction of chloropyrazine with morpholine is a classic example.[7] While traditional methods often use palladium catalysis, for activated heteroaryl chlorides like chloropyrazine, a transition-metal-free SNAr is often more efficient and environmentally benign.[7][8]

Materials:

  • 2-Chloropyrazine (1.0 equiv.)

  • Morpholine (1.2-2.0 equiv.)

  • Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Solvent: Water, Dimethyl Sulfoxide (DMSO), or Polyethylene Glycol (PEG-400)[7][9]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 equiv.), the chosen solvent (e.g., water), and the base (e.g., KF, 2.0 equiv.).

  • Reagent Addition: Add morpholine (1.2 equiv.) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (or 100-130 °C if using DMSO). For faster reactions, microwave heating at 150-175 °C for 30 minutes can be highly effective.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating).

  • Work-up: Cool the mixture to room temperature. If water was used as the solvent, extract the product directly with an organic solvent like ethyl acetate (3x). If a high-boiling solvent like DMSO was used, dilute the reaction mixture with a large volume of water and then extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure aminopyrazine.

Protocol 2: Thiolation with a Thiol Nucleophile

Thiol nucleophiles require deprotonation by a base to form the more potent thiolate anion for the reaction to proceed efficiently.

Materials:

  • 2,5-Dichloropyrazine (1.0 equiv. for monosubstitution)

  • Thiol (e.g., thiophenol) (1.0-1.2 equiv.)

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) (1.1-1.5 equiv.)

  • Anhydrous Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Thiolate Formation: To a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 equiv.) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add the base (e.g., NaH, 1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of 2,5-dichloropyrazine (1.0 equiv.) in a small amount of anhydrous DMF dropwise to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Alkoxylation with an Alcohol Nucleophile

Similar to thiols, alcohols are converted to the more nucleophilic alkoxides using a strong base. The alcohol itself can often serve as the solvent.

Materials:

  • 2-Chloropyrazine (1.0 equiv.)

  • Alcohol (e.g., anhydrous ethanol or benzyl alcohol) (serves as reactant and solvent)

  • Strong Base: Sodium metal (Na) or Potassium tert-butoxide (t-BuOK) (1.1-1.5 equiv.)

Step-by-Step Procedure:

  • Alkoxide Formation: To a dry flask under an inert atmosphere, carefully add the strong base (e.g., sodium metal, 1.1 equiv.) to the anhydrous alcohol at 0 °C. Stir until the base has completely reacted to generate the sodium alkoxide.

  • Substrate Addition: Add 2-chloropyrazine (1.0 equiv.) to the alkoxide solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C), monitoring progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Purification: Remove the excess alcohol under reduced pressure. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic phase, and concentrate. Purify by column chromatography if necessary.

Key Parameters & Optimization Insights

The success and efficiency of an SNAr reaction depend on the careful selection of several parameters. The following table summarizes key considerations and provides a starting point for optimization.

ParameterChoice & RationaleField-Proven Insights
Substrate Chloropyrazines are excellent substrates. The reactivity of halogens in SNAr is often F > Cl > Br > I, a counterintuitive trend compared to SN2, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[5][10]While fluorine is most activating, the C-F bond is strong, which can sometimes make the final elimination step more difficult. Chloropyrazines offer a good balance of reactivity and cost-effectiveness.[5][11]
Nucleophile Common nucleophiles include primary/secondary amines, anilines, thiols, and alkoxides.[1][10] The nucleophilicity of the reagent is a key driver of the reaction rate.Highly basic aliphatic amines may not be suitable for reactions under acidic conditions as they would be protonated.[12] Sterically hindered nucleophiles may require more forcing conditions (higher temperatures).[13]
Solvent Polar aprotic solvents (DMSO, DMF, NMP) are traditional choices as they effectively solvate cations, leaving the nucleophilic anion more reactive.[14]"Green" solvents are highly encouraged. Water with a suitable base (e.g., KF) has proven remarkably effective for aminating heteroaryl chlorides.[7][8] PEG-400 is another excellent, non-toxic alternative.[9]
Base A base is often required to deprotonate the nucleophile (for R-OH, R-SH) or to scavenge the HCl byproduct (for R₂NH). Common choices include K₂CO₃, Cs₂CO₃, t-BuOK, NaH, and KF.KF in water is a particularly effective and green system for aminations.[7] For weakly nucleophilic anilines, a stronger base like potassium tert-butoxide may be necessary to achieve reasonable reaction rates.[1]
Temperature Reactions are often run at elevated temperatures (80-150 °C) to overcome the activation energy barrier associated with disrupting aromaticity.Microwave irradiation is a powerful tool to accelerate SNAr reactions, often reducing reaction times from many hours to minutes.[7]
Catalysis For highly activated substrates like chloropyrazines, transition-metal catalysis is often unnecessary.[7][8] However, for less activated systems, acid catalysis (protonation of a ring nitrogen) can enhance electrophilicity.[12][15]Before resorting to expensive palladium catalysts, always attempt a thermal SNAr. The inherent reactivity of the chloropyrazine core is frequently sufficient.[7]

References

Application Note: 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine as a Versatile Starting Material for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a pyrazine core, a reactive chlorine atom, and a methylpiperazine moiety, make it a valuable building block for the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). The pyrazine ring is a common scaffold in many biologically active molecules, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding sites of these enzymes.[1][2] The methylpiperazine group often enhances solubility and can be crucial for target engagement.[3] This application note provides a detailed guide for researchers and drug development professionals on the utilization of this compound in the synthesis of APIs, with a primary focus on the well-established synthesis of the PARP inhibitor, Olaparib.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two nitrogen atoms. This makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in API synthesis, allowing for the facile introduction of various functionalities.

PropertyValue
Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
Appearance Off-white to yellow crystalline powder
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Synthesis of Olaparib: A Case Study

Olaparib (marketed as Lynparza) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, including ovarian, breast, and prostate cancer.[5][6] Several synthetic routes to Olaparib have been developed, many of which utilize key intermediates derived from this compound or similar precursors. Below, we detail a representative, multi-step synthesis.

Overall Synthetic Scheme for Olaparib

The synthesis of Olaparib from this compound can be conceptualized as a convergent synthesis. One key fragment is the pyrazine-piperazine moiety, and the other is the phthalazinone-benzoic acid portion. These are coupled together in the final steps.

Olaparib_Synthesis A 2,6-Dichloropyrazine B This compound A->B N-methylpiperazine, Nucleophilic Aromatic Substitution E Olaparib B->E Coupling with D C Phthalhydrazide D 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C->D Multi-step synthesis D->E

Caption: Convergent synthesis strategy for Olaparib.

Detailed Synthetic Protocol

This protocol outlines the key steps for the synthesis of Olaparib, starting from a common precursor to our title compound and then detailing the coupling reaction.

Step 1: Synthesis of this compound

This step involves the reaction of 2,6-dichloropyrazine with N-methylpiperazine. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

  • Reagents and Materials:

    • 2,6-Dichloropyrazine

    • N-methylpiperazine

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

    • Base (e.g., Potassium carbonate - K2CO3)

  • Procedure:

    • To a stirred solution of 2,6-dichloropyrazine in DMF, add N-methylpiperazine and potassium carbonate.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield this compound.

Step 2: Synthesis of the Phthalazinone Intermediate

A key intermediate for Olaparib synthesis is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This intermediate can be synthesized from phthalhydrazide through various reported methods, including Negishi coupling reactions.[5]

Step 3: Coupling Reaction to Form Olaparib

The final step involves the coupling of this compound with the phthalazinone intermediate. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, or through a direct amide bond formation after functional group manipulation. A common approach involves converting the benzoic acid of the phthalazinone intermediate to an acid chloride or using a coupling agent.

  • Reagents and Materials:

    • This compound

    • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

    • Amide coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]

    • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)[6]

    • Anhydrous aprotic solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in the chosen solvent.

    • Add the coupling agent (HBTU) and the base (DIPEA) to the solution and stir for a short period to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or HPLC.

    • Upon completion, perform an aqueous workup to remove the coupling agent byproducts and unreacted starting materials.

    • The crude Olaparib can be purified by recrystallization or column chromatography to yield the final product of high purity.[7]

Olaparib_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Olaparib A->F B Phthalazinone-benzoic acid intermediate B->F C HBTU (Coupling Agent) C->F D DIPEA (Base) D->F E Acetonitrile (Solvent) E->F

Caption: Key components in the coupling reaction to synthesize Olaparib.

Alternative Synthetic Strategies and Other Potential APIs

While the amide coupling approach is well-documented, alternative strategies for the synthesis of Olaparib and other APIs from this compound exist. These often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds.[8][9]

The versatility of the this compound scaffold extends beyond Olaparib. The pyrazine core is a key feature in a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1][10] By modifying the coupling partner, a diverse library of compounds can be generated for screening and lead optimization. For instance, coupling with different boronic acids via a Suzuki reaction can lead to novel 2,6-disubstituted pyrazine derivatives with potential activity against kinases like CK2 and PIM.[10]

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of APIs. Its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, allows for its incorporation into complex molecular architectures. The synthesis of Olaparib serves as a prime example of its successful application in the development of targeted cancer therapies. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and development endeavors.

References

Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrazines are cornerstone scaffolds in medicinal chemistry, appearing in numerous therapeutic agents due to their diverse biological activities.[1][2] This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine, a key intermediate for drug discovery and development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and 1-methylpiperazine. We will delve into the mechanistic rationale, safety considerations, step-by-step experimental procedures, purification techniques, and analytical characterization, offering a comprehensive guide for researchers in synthetic and medicinal chemistry.

Introduction and Mechanistic Overview

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halides.[3] The synthesis of this compound leverages this reactivity via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The reaction proceeds, not through a simple one-step displacement, but likely via a concerted or a two-step addition-elimination sequence.[4] In the latter, the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking one of the electrophilic carbons of 2,6-dichloropyrazine. This disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of a chloride ion, yielding the monosubstituted product. Due to the symmetry of 2,6-dichloropyrazine, the initial substitution can occur at either position 2 or 6. Driving the reaction to monosubstitution is key to achieving a high yield of the desired product.

G start_materials Starting Materials: 2,6-Dichloropyrazine 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: Acetonitrile (CH3CN) Base: K2CO3 Temperature: Reflux (approx. 82°C) start_materials->reaction Reagents Combined intermediate Meisenheimer-like Transition State reaction->intermediate Addition product Product: This compound intermediate->product Elimination of Cl-

Diagram 1: Simplified Reaction Pathway for SNAr Synthesis.

Health and Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • 2,6-Dichloropyrazine: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.

  • 1-Methylpiperazine (N-Methylpiperazine): Flammable liquid and vapor.[5] Harmful if swallowed or in contact with skin, and toxic if inhaled.[5] Causes severe skin burns and eye damage.[5] It is also hygroscopic and moisture-sensitive. Keep away from heat, sparks, and open flames.[5]

  • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or inhaled.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation. May cause respiratory irritation. Handle as a fine dust.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6] An ABC dry chemical fire extinguisher should be readily available.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)
2,6-Dichloropyrazine4984-74-7148.9810.0 g (67.1 mmol)
1-Methylpiperazine109-01-3100.167.4 g (73.9 mmol, 1.1 eq)
Potassium Carbonate (anhydrous)584-08-7138.2111.1 g (80.5 mmol, 1.2 eq)
Acetonitrile (anhydrous)75-05-841.05200 mL
Ethyl Acetate (EtOAc)141-78-688.11~500 mL for extraction
Hexanes110-54-386.18As needed for chromatography
Deionized Water7732-18-518.02~500 mL for workup
Brine (Saturated NaCl)7647-14-558.44~100 mL for workup
Magnesium Sulfate (anhydrous)7487-88-9120.37As needed for drying
Silica Gel (230-400 mesh)7631-86-9-As needed for chromatography

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Reaction Setup
  • Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. An inert atmosphere is crucial due to the hygroscopic nature of 1-methylpiperazine.

  • To the flask, add 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and anhydrous potassium carbonate (11.1 g, 80.5 mmol).

  • Add 200 mL of anhydrous acetonitrile via cannula or syringe. Begin vigorous stirring to create a slurry.

Reaction Execution
  • In a separate, dry flask, weigh out 1-methylpiperazine (7.4 g, 73.9 mmol) and dilute with 20 mL of anhydrous acetonitrile.

  • Add the 1-methylpiperazine solution dropwise to the stirred slurry at room temperature over 15-20 minutes. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) using the heating mantle.

  • Maintain the reflux for 12-18 hours. The use of a base like K₂CO₃ is common in similar syntheses to neutralize the HCl formed during the substitution.[7]

Reaction Monitoring
  • Causality: Monitoring the reaction is critical to ensure the starting material is consumed without significant formation of the di-substituted byproduct.

  • Method: Prepare a TLC chamber with 30% Ethyl Acetate in Hexanes. Spot the co-spot (starting material and reaction mixture) and the reaction mixture lane. Visualize under UV light (254 nm). The starting 2,6-dichloropyrazine will be less polar (higher Rf) than the more polar product. The reaction is complete when the 2,6-dichloropyrazine spot has disappeared.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 50 mL).

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (200 mL) and transfer it to a 1 L separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 150 mL) and then with brine (1 x 100 mL). This removes any remaining inorganic salts and water-soluble impurities.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification
  • Prepare a silica gel column using a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column and elute with the solvent system. Collect fractions and monitor by TLC.

  • Combine the pure fractions containing the product and concentrate using a rotary evaporator to afford this compound as a solid.

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance White to off-white solid
Yield 11.5 - 13.0 g (80-90%)
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol [8]
¹H NMR (400 MHz, CDCl₃) δ ~8.05 (s, 1H), 7.85 (s, 1H), 3.70 (t, 4H), 2.50 (t, 4H), 2.35 (s, 3H) ppm.
¹³C NMR (101 MHz, CDCl₃) δ ~155.2, 149.8, 138.1, 131.5, 54.5, 46.1, 45.9 ppm.
Mass Spec (ESI+) m/z 213.09 [M+H]⁺

Overall Experimental Workflow

Diagram 2: Step-by-step experimental workflow for synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / Incomplete Reaction Insufficient reaction time or temperature. Inactive K₂CO₃ (absorbed moisture).Extend reflux time and monitor by TLC. Use freshly opened or dried K₂CO₃.
Significant Di-substitution Product Ratio of 1-methylpiperazine is too high. Reaction run for an excessively long time.Use closer to 1.05-1.1 equivalents of the amine. Monitor the reaction closely and stop once starting material is consumed.
Difficult Purification Product and starting material have close Rf values.Adjust the polarity of the TLC/column eluent. A shallower gradient during chromatography may be required for better separation.
Low Isolated Yield Product loss during aqueous workup. Inefficient extraction.Perform back-extraction of the aqueous layers. Ensure pH of the aqueous layer is basic during extraction to keep the product deprotonated and in the organic phase.

References

Application Note: A Multi-faceted Analytical Approach for Monitoring the Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for monitoring chemical reactions involving 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine, a key intermediate in pharmaceutical synthesis. The synthesis of substituted pyrazines requires precise control to ensure high yield and purity, making real-time and off-line analytical monitoring indispensable.[1][2] This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it explores the application of in-situ Process Analytical Technology (PAT) using Fourier Transform Infrared (FTIR) spectroscopy for real-time kinetic analysis. These methods collectively provide a framework for reaction characterization, impurity profiling, and process optimization, ensuring the development of a safe, efficient, and reproducible chemical process.

Introduction: The Imperative for Rigorous Reaction Monitoring

This compound belongs to the pyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The successful synthesis of such active pharmaceutical ingredient (API) precursors is foundational to drug development. Monitoring the reaction progress is critical for understanding reaction kinetics, identifying the formation of intermediates and byproducts, and determining the optimal reaction endpoint.[3] This not only maximizes yield and purity but also provides crucial data for process safety, scale-up, and regulatory filings.

The adoption of Process Analytical Technology (PAT) has shifted the paradigm from testing for quality post-production to building quality into the process by design.[4][5] PAT utilizes in-situ and at-line analytical tools to provide real-time monitoring and control of critical process parameters.[4][6] This guide integrates both traditional off-line methods and modern PAT approaches to offer a holistic analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

Principle & Rationale: HPLC is the primary technique for assessing the purity of the reaction mixture and quantifying the concentration of reactants, products, and impurities. A reversed-phase method is ideal for separating the moderately polar this compound from its likely precursors (e.g., 2,6-dichloropyrazine) and potential byproducts. The pyrazine ring possesses a strong chromophore, making UV detection highly sensitive. A stability-indicating HPLC method, validated through forced degradation studies, is essential to ensure that all potential degradation products can be resolved from the main compound.[7][8][9]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a pre-determined volume (e.g., 1.0 mL) of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to halt the reaction and prevent precipitation.

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 70
    18.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

Data Analysis: The progress of the reaction is monitored by tracking the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product. The relative percentage of each component can be calculated using the area percent method, assuming similar response factors for a preliminary assessment. For accurate quantification, a calibration curve should be generated using certified reference standards.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Aliquot Sampling from Reactor Quenching 2. Quenching & Dilution Sampling->Quenching Filtering 3. Syringe Filtration Quenching->Filtering Injection 4. HPLC Injection Filtering->Injection Separation 5. Chromatographic Separation (C18) Injection->Separation Detection 6. UV/DAD Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification & Purity Calculation Integration->Quantification Report 9. Report Generation Quantification->Report

Caption: Workflow for off-line reaction monitoring using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Components and Byproducts

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] It is particularly useful for identifying low-molecular-weight starting materials, solvents, and volatile byproducts that may not be easily detected by HPLC. The mass spectrometer provides definitive identification through the compound's unique mass spectrum and fragmentation pattern, which can be compared against spectral libraries.[10][12]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC-MS system equipped with a capillary column and an Electron Ionization (EI) source.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the sample in a volatile solvent such as ethyl acetate or dichloromethane (e.g., 1.0 mL).

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Transfer the organic layer to a GC vial.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[13]

    • Ionization: EI, 70 eV.

    • Mass Range: m/z 40-450.

Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the compound by comparing it with a reference library (e.g., NIST). This is crucial for confirming the identity of the product and detecting unexpected side products.

Hypothetical Analytical Data Summary
CompoundTechniqueExpected Result
2,6-Dichloropyrazine (Starting Material)HPLCEarlier retention time (less polar)
GC-MSMolecular Ion (m/z): 148/150/152
This compound (Product)HPLCMain product peak
GC-MSMolecular Ion (m/z): 212/214
¹H NMR (CDCl₃)δ ~8.1 (s, 1H), ~7.8 (s, 1H), ~3.7 (t, 4H), ~2.5 (t, 4H), ~2.3 (s, 3H)

NMR Spectroscopy: Unambiguous Structure Confirmation and Kinetic Insights

Principle & Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation.[13][14] For reaction monitoring, ¹H NMR provides a direct view of the molecular transformations occurring in the reaction flask. By integrating the signals corresponding to specific protons on the reactant and product molecules, one can determine their relative concentrations and thus calculate the reaction conversion over time without the need for chromatographic separation.[14][15]

Experimental Protocol: ¹H NMR Reaction Monitoring

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • At each time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction.

    • If the reaction solvent is not deuterated, remove the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

    • Transfer ~0.7 mL of the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Analysis:

    • Identify non-overlapping peaks that are unique to the starting material and the product. For example, the aromatic protons on the pyrazine ring will have distinct chemical shifts.

    • Carefully integrate these peaks.

    • Calculate the reaction conversion using the following formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Reactant)] * 100

In-Situ FTIR Spectroscopy: A PAT Approach for Real-Time Analysis

Principle & Rationale: In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction without the need for sampling.[3][16] A probe is inserted directly into the reaction vessel, and spectra are collected in real-time.[3][6] This technique tracks changes in the concentration of functional groups. For the synthesis of this compound, one could potentially monitor the disappearance of a C-Cl vibrational mode from the starting material and the appearance of new bands associated with the product. This provides immediate kinetic data and allows for precise determination of the reaction endpoint, improving process control and safety.[17]

Experimental Protocol: In-Situ FTIR

  • Instrumentation: FTIR spectrometer equipped with a fiber-optic cable and an Attenuated Total Reflectance (ATR) probe suitable for organic chemistry.

  • Procedure:

    • Insert the ATR probe directly into the reaction mixture.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify infrared bands that change significantly as the reaction progresses. Create a trend plot of the absorbance of these key peaks versus time.

    • The resulting profile represents the reaction kinetics, showing the consumption of reactants and formation of the product in real-time.

Conceptual Diagram of In-Situ vs. Off-Line Monitoring

Monitoring_Concepts cluster_insitu In-Situ Monitoring (PAT) cluster_offline Off-Line Monitoring Reactor_InSitu Chemical Reactor Probe FTIR/Raman Probe Spectrometer Spectrometer Probe->Spectrometer Fiber Optic RealTimeData Real-Time Kinetic Data Spectrometer->RealTimeData Continuous Analysis Reactor_Offline Chemical Reactor Sampling Manual Sampling Reactor_Offline->Sampling SamplePrep Quench & Prep Sampling->SamplePrep HPLC_GC HPLC / GC-MS SamplePrep->HPLC_GC DelayedData Delayed Concentration Data HPLC_GC->DelayedData

Caption: Comparison of In-Situ (PAT) and Off-Line analytical workflows.

Integrated Analytical Strategy

No single analytical technique provides all the necessary information. A robust strategy for monitoring the synthesis of this compound involves the synergistic use of these methods:

  • Method Development: Use HPLC, GC-MS, and NMR on the starting materials and a purified standard of the final product to establish reference retention times, mass spectra, and chemical shifts.

  • Process Understanding: Employ in-situ FTIR during initial small-scale runs to gain a deep understanding of reaction kinetics and identify critical events like initiation, completion, or excursion.

  • In-Process Control: Use the real-time data from FTIR to control the reaction and determine the optimal time to quench.

  • Quality Control: Take aliquots at key time points (e.g., start, mid-point, and end) and analyze them via a validated stability-indicating HPLC method to quantify purity and byproduct formation. Use GC-MS to screen for unexpected volatile impurities and NMR to confirm the final product's structure and purity.

This integrated approach ensures a comprehensive understanding of the chemical process, leading to a more robust, efficient, and higher-quality synthesis suitable for pharmaceutical development.

References

Application Notes and Protocols for the Evaluation of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CMPP) as a potential antiviral agent. While direct antiviral studies on CMPP are not extensively documented in publicly available literature, its structural motifs—a pyrazine ring and a piperazine moiety—are present in numerous compounds with established biological activities, including antiviral efficacy.[1][2][3] This document synthesizes field-proven methodologies and insights from related pyrazine and piperazine derivatives to propose a structured approach for evaluating CMPP's antiviral potential. We will detail the scientific rationale, step-by-step experimental protocols for cell-based assays, and data interpretation guidelines. The protocols are designed to be self-validating, incorporating essential controls to ensure the scientific integrity of the findings.

Introduction and Scientific Rationale

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, featured in several clinically approved drugs.[3] Derivatives of pyrazine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[1][4] For instance, Favipiravir, a pyrazinecarboxamide derivative, is a broad-spectrum antiviral agent that functions by inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][6][7] Furthermore, the piperazine ring is another critical pharmacophore found in many FDA-approved antiviral drugs, often contributing to improved pharmacokinetic properties and target binding.[2]

The compound this compound (CMPP) combines these two key structural features. While its specific biological targets are uncharacterized, its structure suggests several potential mechanisms of antiviral action, such as:

  • Inhibition of viral enzymes essential for replication (e.g., polymerases, proteases).

  • Interference with viral entry or egress from host cells.

  • Modulation of host-cell pathways that are hijacked by the virus for its replication.[8]

Given this structural rationale, a systematic evaluation of CMPP's antiviral activity is warranted. The following sections provide detailed protocols to screen CMPP for antiviral efficacy and to determine its cytotoxic profile, which are crucial first steps in the drug discovery pipeline.[9][10]

Core Experimental Workflow: A Two-Pronged Approach

The initial assessment of any novel compound for antiviral potential hinges on two fundamental cell-based assays conducted in parallel: a cytotoxicity assay and a viral inhibition assay.[9][11][12] This dual-assay approach is critical for distinguishing true antiviral activity from non-specific cellular toxicity. A compound that kills host cells will invariably reduce viral replication, leading to a false-positive result.[9] Therefore, determining the concentration at which the compound is toxic to the host cells is paramount for interpreting the antiviral data correctly.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Next Steps Compound Test Compound (CMPP) Cytotoxicity Cytotoxicity Assay (CC50) Determines concentration toxic to host cells. Compound->Cytotoxicity Antiviral Antiviral Assay (EC50) Determines concentration inhibiting viral replication. Compound->Antiviral SI Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI CC50 Value Antiviral->SI EC50 Value Decision Decision Point Is SI > 10? SI->Decision Proceed Proceed to Mechanism of Action Studies Decision->Proceed Yes Halt Halt Development (Poor Selectivity) Decision->Halt No

Caption: High-level workflow for evaluating the antiviral potential of a test compound.

Protocol: Cytotoxicity Assay (CC50 Determination)

Objective: To determine the 50% cytotoxic concentration (CC50) of CMPP on a specific host cell line. This value represents the concentration at which the compound reduces the viability of uninfected host cells by 50%.[10]

Principle: This protocol utilizes a commercially available colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. A reduction in metabolic activity is proportional to the degree of cytotoxicity.

Materials:

  • Host cell line (e.g., Vero, A549, MDCK, depending on the virus of interest)

  • Complete cell culture medium

  • This compound (CMPP), CAS No. 61655-77-4[13]

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of CMPP in DMSO. From this stock, create a series of 2-fold serial dilutions in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.

  • Compound Treatment: After 24 hours of incubation, remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include wells with medium only (cell-free control) and wells with cells treated with vehicle control (untreated control).

  • Incubation: Incubate the plates for a duration that matches the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_untreated) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol: Viral Replication Inhibition Assay (EC50 Determination)

Objective: To determine the 50% effective concentration (EC50) of CMPP, which is the concentration that inhibits viral replication or viral-induced cytopathic effect (CPE) by 50%.[11]

Principle: This assay measures the ability of the compound to protect host cells from virus-induced death or to reduce the yield of infectious virus particles.[9][14] The protocol described here is a cytopathic effect (CPE) reduction assay, which is a common method for initial screening.

Materials:

  • All materials from the Cytotoxicity Assay protocol

  • Virus stock with a known titer (e.g., Influenza, Herpes Simplex Virus, etc.)

  • Positive control antiviral drug (known to be effective against the test virus)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the Cytotoxicity Assay protocol. Prepare duplicate plates: one for the antiviral assay and one for a parallel cytotoxicity assay.[11][12]

  • Viral Infection: After a 1-2 hour pre-treatment of the cells with the compound, add the virus to each well at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01-0.1).

  • Controls:

    • Virus Control: Cells infected with the virus but without any compound treatment (represents 100% CPE).

    • Cell Control: Uninfected cells without any compound treatment (represents 0% CPE).

    • Positive Control: Cells infected with the virus and treated with a known antiviral drug.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Viral Inhibition: Use the MTT assay (as described in steps 5-6 of the Cytotoxicity protocol) to quantify cell viability. In this context, increased viability corresponds to protection from virus-induced cell death.

  • Data Analysis:

    • Calculate the percentage of protection for each concentration: % Protection = [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100

    • Plot the % protection against the log of the compound concentration and use non-linear regression to determine the EC50 value.

G cluster_workflow Antiviral & Cytotoxicity Assay Workflow Start Seed cells in 96-well plates Incubate1 Incubate 24h Start->Incubate1 PrepareDilutions Prepare serial dilutions of CMPP Incubate1->PrepareDilutions AddCompound Add compound dilutions to cells PrepareDilutions->AddCompound PreIncubate Pre-incubate 1-2h AddCompound->PreIncubate Infect Infect one plate with virus (Antiviral Assay) PreIncubate->Infect NoInfect Leave one plate uninfected (Cytotoxicity Assay) PreIncubate->NoInfect Incubate2 Incubate 48-72h Infect->Incubate2 NoInfect->Incubate2 MTT Add MTT reagent, incubate 3-4h Incubate2->MTT Solubilize Solubilize formazan MTT->Solubilize Read Read absorbance at 570nm Solubilize->Read End Calculate CC50 & EC50 Read->End

Caption: Detailed workflow for parallel antiviral and cytotoxicity screening.

Data Presentation and Interpretation

The primary output of these initial screening assays are the CC50 and EC50 values. These should be summarized in a clear, tabular format. The most critical metric derived from this data is the Selectivity Index (SI) .

Selectivity Index (SI) = CC50 / EC50

The SI provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
CMPP [Example Virus][Example Cell Line][Experimental Value][Experimental Value][Calculated Value]
Positive Control [Example Virus][Example Cell Line][Experimental Value]>100[Calculated Value]

Interpretation:

  • SI < 10: Generally considered to have poor selectivity. The observed antiviral effect is likely due to cytotoxicity.

  • SI > 10: Indicates promising selectivity. The compound is a candidate for further investigation.

  • SI > 100: Indicates excellent selectivity and a strong candidate for lead optimization and mechanism of action studies.

Conclusion and Future Directions

This guide outlines a robust and validated methodology for the initial evaluation of this compound as a potential antiviral agent. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can calculate the Selectivity Index, a critical parameter for decision-making in the early stages of drug discovery.

Should CMPP demonstrate a favorable Selectivity Index (SI > 10), subsequent studies should focus on:

  • Broad-spectrum activity: Testing against a panel of different viruses.

  • Mechanism of action studies: Investigating how the compound inhibits viral replication (e.g., time-of-addition assays, enzyme inhibition assays).[11][15]

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of CMPP to optimize potency and selectivity.[16]

These application notes provide a foundational strategy to unlock the potential of novel chemical entities like CMPP in the ongoing search for effective antiviral therapeutics.

References

Developing Novel Anticancer Agents from 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: A Scaffold-Based Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-orientation, serves as a versatile template for designing molecules that can interact with various biological targets, particularly protein kinases.[4][5] Many potent kinase inhibitors feature the pyrazine core, which can act as a hinge-binding motif, crucial for inhibiting ATP-binding sites in enzymes that are often dysregulated in cancer.[4][5]

This application note provides a comprehensive, protocol-driven guide for researchers and drug development professionals on leveraging the commercially available starting material, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine [6], for the discovery and development of novel anticancer agents. The strategic placement of a reactive chlorine atom makes this compound an ideal starting point for generating a diverse library of derivatives through nucleophilic aromatic substitution. The presence of the 4-methylpiperazine moiety is also significant, as this group is frequently found in successful kinase inhibitors, where it often enhances solubility and cell permeability, and can form critical interactions with the target protein.[7][8][9]

Our objective is to outline a logical, efficient, and self-validating workflow, from the initial synthesis of a compound library to in vitro screening and preliminary mechanism of action studies. We will provide detailed, step-by-step protocols and explain the scientific rationale behind key experimental choices, empowering researchers to accelerate their drug discovery programs.

Part I: Synthesis of a Focused Compound Library via SNAr

Principle of the Synthetic Strategy

The core of our synthetic approach relies on the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a wide variety of nucleophiles, including amines, phenols, and thiols. This strategy is highly effective for rapidly generating a library of analogues with diverse chemical functionalities, which is the foundational step for establishing Structure-Activity Relationships (SAR).

Experimental Workflow: Library Synthesis

G cluster_0 Synthesis Phase start Start: this compound reaction S(N)Ar Reaction (Base, Solvent, Heat) start->reaction nucleophiles Diverse Nucleophiles (Anilines, Phenols, Thiols, etc.) nucleophiles->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization library Final Compound Library characterization->library

Caption: General workflow for the synthesis of a derivative library.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for reacting this compound with a representative nucleophile, such as a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (or other nucleophile) (1.1 - 1.5 eq)

  • Base: e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)

Procedure:

  • To a dry reaction vessel, add this compound (e.g., 100 mg, 0.47 mmol).

  • Add the substituted aniline (1.1 eq, 0.52 mmol) and the base (e.g., K₂CO₃, 2.0 eq, 0.94 mmol).

  • Add anhydrous DMF (e.g., 2 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). Microwave irradiation can often accelerate this process significantly.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate).

  • Combine the pure fractions and concentrate to yield the final product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction, which often requires elevated temperatures.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the nucleophile (if it's an amine or phenol) and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of the nucleophile ensures the complete consumption of the starting material.

Part II: In Vitro Screening for Anticancer Activity

Principle of the Screening Cascade

A tiered screening approach is employed to efficiently identify promising compounds from the synthesized library. This cascade begins with a broad primary screen for general cytotoxicity against a panel of diverse cancer cell lines. Compounds that demonstrate significant activity ("hits") are then advanced to secondary assays to confirm their effects and begin elucidating the mechanism of cell death.

Experimental Workflow: Hit Identification

G cluster_1 Screening Phase library Synthesized Library primary_screen Primary Screen: MTT Cell Viability Assay (e.g., A549, MCF-7, HCT-116) library->primary_screen data_analysis Data Analysis: Calculate IC50 Values primary_screen->data_analysis hit_selection Hit Selection (Potent Compounds) data_analysis->hit_selection secondary_screen Secondary Screen: Apoptosis Assay (Annexin V / PI) hit_selection->secondary_screen Active stop Stop hit_selection->stop Inactive validated_hits Validated Hits secondary_screen->validated_hits

Caption: A tiered workflow for identifying active compounds.

Protocol 2: Primary Screening - MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a robust, high-throughput method for determining the cytotoxic potential of a compound library.

Materials:

  • Cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon)[10][11]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (e.g., 10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Representative IC₅₀ Data

Compound IDR-Group (at C2)IC₅₀ (µM) vs A549IC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HCT-116
Parent -Cl> 100> 100> 100
DEV-001 -NH-(4-fluorophenyl)8.512.17.9
DEV-002 -O-(4-methoxyphenyl)25.330.522.0
DEV-003 -NH-(3,4-dimethoxyphenyl)2.13.51.8
Doxorubicin (Positive Control)0.20.150.25

Part III: Elucidating the Mechanism of Action (MoA)

Principle of MoA Studies

For validated hits, the next critical step is to understand how they kill cancer cells. Based on the pyrazine scaffold, a primary hypothesis is the inhibition of protein kinases.[4][12] The following protocols are designed to test this hypothesis, identify specific kinase targets, and confirm their engagement within the cellular context.

Hypothesized Signaling Pathway Involvement

G cluster_pathway Example: Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Novel Pyrazine Inhibitor Inhibitor->Receptor Inhibition

Caption: Potential inhibition point in a kinase cascade.

Protocol 3: Kinase Inhibition Profiling

This step uses a broad panel of purified kinases to identify the specific molecular target(s) of a hit compound. This is crucial for understanding both on-target efficacy and potential off-target toxicities.

Procedure:

  • Select a promising hit compound with a potent cellular IC₅₀ (e.g., DEV-003).

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Request screening against a large panel of kinases (e.g., >100 kinases) at a fixed concentration (typically 1 µM or 10 µM).

  • The service will provide data as "% Inhibition" for each kinase.

  • Analyze the data to identify kinases that are strongly inhibited (e.g., >80% inhibition). This provides a list of primary targets for further validation.

Protocol 4: In Vitro Kinase Assay (Target Validation)

Once a primary target is identified (e.g., Src kinase), this assay confirms direct enzyme inhibition and determines the potency (IC₅₀) of the compound against the purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Src)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ from Promega)

  • Test compound (serial dilutions)

Procedure:

  • In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to kinase activity.

  • Plot the luminescence (or % activity) against the compound concentration (log scale) to determine the enzymatic IC₅₀ value.

Self-Validation: A low enzymatic IC₅₀ value that correlates with the cellular IC₅₀ provides strong evidence that the compound's anticancer activity is mediated through the inhibition of this specific kinase.

Protocol 5: Western Blot for Target Engagement

This protocol assesses whether the compound inhibits the target kinase inside the cancer cells by measuring the phosphorylation of its downstream substrates.

Procedure:

  • Culture the relevant cancer cells (e.g., HCT-116) and treat them with the test compound at different concentrations (e.g., 0.1x, 1x, 10x the cellular IC₅₀) for a short period (e.g., 2-6 hours).

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., phospho-STAT3 for a Src inhibitor) and the total form of that substrate.

  • Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.

  • A dose-dependent decrease in the phosphorylated substrate (relative to the total substrate) confirms that the compound is engaging and inhibiting its target in the cellular environment.

Conclusion and Future Directions

This guide outlines a robust and integrated workflow for the discovery of novel anticancer agents starting from this compound. By following the protocols for synthesis, screening, and mechanism of action studies, researchers can efficiently identify and validate potent lead compounds. The journey from a hit compound to a clinical candidate involves extensive lead optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by rigorous preclinical and clinical in vivo evaluation. The foundational work described here provides the critical starting point for these advanced drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cross-Coupling Yields with 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide advanced troubleshooting and practical advice for improving the yield and efficiency of palladium-catalyzed cross-coupling reactions involving the key heterocyclic building block, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to solve challenges in your laboratory.

The pyrazine core is a vital scaffold in medicinal chemistry, and the ability to functionalize it effectively is crucial for developing novel therapeutics.[1][2] However, the unique electronic properties of this substrate—an electron-deficient ring system combined with a potentially catalyst-coordinating piperazine group—present specific challenges that require careful optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. I see mostly unreacted starting material. What are the primary causes and how can I fix this?

Answer: This is a common challenge stemming from the relative inertness of the C-Cl bond and other competing factors. The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-determining step in the catalytic cycle.[3] Here’s a systematic approach to troubleshooting:

1. Inadequate Catalyst/Ligand System:

  • The Cause: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the strong C-Cl bond of your electron-deficient pyrazine substrate.[4] The reaction requires a more robust catalytic system to facilitate the initial oxidative addition.

  • The Solution: Employ a catalyst system known for high activity with aryl chlorides. This typically involves using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the crucial oxidative addition step.

    • Recommended Ligands: Screen ligands such as XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) like IPr. These are designed to accelerate the coupling of challenging substrates.

    • Precatalysts: Use modern, air-stable precatalysts (e.g., G2 or G3 Buchwald precatalysts). These generate the active Pd(0) species cleanly and efficiently in solution, which can diminish unwanted side reactions.[5]

2. Suboptimal Base or Solvent Choice:

  • The Cause: The base plays a critical role in the transmetalation step, but its strength and solubility can dramatically impact the reaction.[6] An inappropriate base may not be soluble enough in the reaction medium or may be too weak to facilitate the key steps.

  • The Solution:

    • Base Selection: Strong inorganic bases are often required. K₃PO₄ is a reliable choice for many Suzuki couplings. Cs₂CO₃ can also be effective.[7] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

    • Solvent System: The solvent must be able to dissolve the reactants and, crucially, the base to some extent. Aprotic polar solvents are preferred.

      • Recommended Solvents: 1,4-Dioxane, THF, or Toluene, often with a small amount of water (e.g., 10:1 organic:water). The water helps to solubilize the inorganic base and facilitates the hydrolysis of boronic acid trimers (boroxines).[8]

3. Boronic Acid Instability:

  • The Cause: Boronic acids can be unstable under reaction conditions, leading to side reactions like protodeboronation (replacement of the boron group with hydrogen) or oxidative homocoupling (coupling of two boronic acid molecules).[9][10][11] This depletes the nucleophilic partner and reduces the yield of the desired product.

  • The Solution:

    • Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA esters. These esters can transmetalate directly or hydrolyze slowly in situ to release the boronic acid, maintaining a low, steady concentration that minimizes side reactions.[12][13]

    • Use Organotrifluoroborates (R-BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that act as a slow-release source of the boronic acid under basic conditions, which can be highly effective in preventing decomposition.[9][10]

Logical Troubleshooting Flow for Low Suzuki-Miyaura Yield

start Low or No Yield check_sm Starting Material Consumed? start->check_sm sm_present Primarily Unreacted SM check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligand (XPhos, SPhos) - Use modern precatalyst (Pd G2/G3) - Increase catalyst loading (2-5 mol%) sm_present->optimize_catalyst optimize_conditions Adjust Reaction Conditions: - Increase temperature (e.g., 80-110 °C) - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions optimize_catalyst->optimize_conditions check_side_products Analyze Byproducts: - Dehalogenation? - Homocoupling? - Protodeboronation? sm_gone->check_side_products Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst in1 Pd0->in1 OxAdd L₂Pd(II)(Ar)(X) in2 OxAdd->in2 Transmetal L₂Pd(II)(Ar)(Ar') in3 Transmetal->in3 in1->OxAdd Oxidative Addition out1 in2->Transmetal Transmetalation out2 in3->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) in3->Product out3 ArX Ar-Cl (Your Substrate) ArX->in1 ArB Ar'-B(OR)₂ (Boronic Ester) ArB->in2 Base Base (e.g., K₃PO₄) Base->in2

References

Technical Support Center: Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and N-methylpiperazine.

Issue 1: Presence of a Significant Amount of a Higher Molecular Weight Byproduct

Symptom: Your reaction crude, when analyzed by LC-MS, shows a major peak corresponding to the desired product (m/z ≈ 212.68) and another significant peak at a higher mass (m/z ≈ 277.38).

Probable Cause: The formation of the disubstituted byproduct, 2,6-bis(4-methylpiperazin-1-yl)pyrazine . This occurs when the desired monosubstituted product reacts with a second equivalent of N-methylpiperazine. The reactivity of the second chlorine atom, while potentially lower than the first, is still susceptible to substitution, especially under forcing conditions.

Causality Explained: In 2,6-dichloropyrazine, both chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing pyrazine nitrogens.[1] After the first substitution, the electron-donating nature of the piperazine group can either increase or decrease the reactivity of the remaining chlorine, but often, with a sufficiently nucleophilic amine and under typical reaction conditions (e.g., elevated temperatures), disubstitution is a common side reaction.[2]

Troubleshooting & Optimization:

  • Stoichiometry Control:

    • Protocol: Carefully control the stoichiometry of your reactants. Use a strict 1:1 molar ratio of 2,6-dichloropyrazine to N-methylpiperazine. In some cases, using a slight excess of 2,6-dichloropyrazine (e.g., 1.1 equivalents) can help consume the nucleophile and minimize disubstitution.

    • Rationale: By limiting the amount of the amine nucleophile, you reduce the probability of the second substitution reaction occurring.

  • Temperature Management:

    • Protocol: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS.

    • Rationale: The activation energy for the second substitution may be higher than the first. By keeping the temperature low, you can favor the formation of the monosubstituted product.

  • Controlled Addition of Nucleophile:

    • Protocol: Add the N-methylpiperazine solution dropwise to the solution of 2,6-dichloropyrazine at a low temperature (e.g., 0 °C) and then slowly warm to the desired reaction temperature.

    • Rationale: This helps to maintain a low instantaneous concentration of the nucleophile, further disfavoring the second substitution.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the monosubstituted product from the more polar disubstituted byproduct.

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The more polar 2,6-bis(4-methylpiperazin-1-yl)pyrazine will have a lower Rf value.[3]

Issue 2: Appearance of a Byproduct with a Mass Corresponding to the Loss of Chlorine and Gain of a Hydroxyl Group

Symptom: LC-MS analysis reveals a byproduct with a molecular weight corresponding to 2-hydroxy-6-(4-methylpiperazin-1-yl)pyrazine (m/z ≈ 194.24).

Probable Cause: Hydrolysis of the chloro group in either the starting material (2,6-dichloropyrazine) or the desired product. This is more likely to occur if there is water present in the reaction mixture and a strong base is used.

Causality Explained: The carbon-chlorine bond on the pyrazine ring is susceptible to nucleophilic attack not only by amines but also by hydroxide ions. If water is present, strong bases can generate hydroxide ions, which can then displace the chloride.

Troubleshooting & Optimization:

  • Anhydrous Conditions:

    • Protocol: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Minimizing the presence of water will prevent the formation of hydroxide ions and subsequent hydrolysis.

  • Choice of Base:

    • Protocol: If using a Buchwald-Hartwig amination protocol, consider using a non-hydroxide base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

    • Rationale: These bases are less likely to promote hydrolysis.

Purification Strategy:

  • Column Chromatography: The hydroxylated byproduct is typically more polar than the desired chlorinated product and can be separated using silica gel chromatography.

  • Aqueous Wash: During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help to remove any acidic impurities, and a subsequent brine wash will help to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to monitor the reaction and identify impurities?

A1: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and can be used to resolve closely related impurities. A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any byproducts, allowing for rapid confirmation of their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the final product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Q2: How can I confirm the identity of the disubstituted byproduct, 2,6-bis(4-methylpiperazin-1-yl)pyrazine?

A2: In addition to its molecular weight from MS, the 1H NMR spectrum of 2,6-bis(4-methylpiperazin-1-yl)pyrazine would be expected to show a high degree of symmetry. You would anticipate a single resonance for the two equivalent pyrazine protons and characteristic signals for the two identical 4-methylpiperazin-1-yl groups. This is in contrast to the less symmetrical desired product, which will show two distinct pyrazine proton signals.

Q3: Can I use a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) for this synthesis? What are the potential pitfalls?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and can be used for this synthesis.[2] However, potential issues include:

  • Catalyst Deactivation: The pyrazine nitrogens can coordinate to the palladium center and inhibit catalysis. Choosing the right ligand is crucial to maintain catalytic activity.

  • Byproduct Formation: Similar to the SNAr reaction, disubstitution can occur. Careful control of reaction conditions is necessary. The choice of base is also critical, as it can influence both the rate of reaction and the formation of side products.[3]

Data Presentation

Table 1: Common Side Products and Their Identification

Side Product NameMolecular FormulaExpected m/z [M+H]+Key 1H NMR Features (Predicted)
2,6-bis(4-methylpiperazin-1-yl)pyrazineC14H22N6277.19Symmetrical: single pyrazine proton signal, signals for two equivalent methylpiperazine groups.
2-hydroxy-6-(4-methylpiperazin-1-yl)pyrazineC9H14N4O195.12Two distinct pyrazine proton signals, presence of a broad OH signal (exchangeable with D2O).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via SNAr
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichloropyrazine (1.0 eq.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Addition of Reactants: Add a suitable non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.). Cool the mixture to 0 °C.

  • Nucleophile Addition: Slowly add N-methylpiperazine (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a temperature that provides a reasonable reaction rate (e.g., 60-80 °C), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme and Side Product Formation

G 2,6-Dichloropyrazine 2,6-Dichloropyrazine Desired_Product This compound 2,6-Dichloropyrazine->Desired_Product + N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine Disubstituted_Byproduct 2,6-bis(4-methylpiperazin-1-yl)pyrazine Desired_Product->Disubstituted_Byproduct + N-Methylpiperazine Hydrolysis_Byproduct 2-Hydroxy-6-(4-methylpiperazin-1-yl)pyrazine Desired_Product->Hydrolysis_Byproduct + H2O / Base H2O H2O / Base

Caption: Primary reaction pathway and formation of major side products.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Corrective Actions Start Reaction Complete Analysis Analyze Crude by LC-MS / NMR Start->Analysis Impurity_Detected Major Impurity Detected? Analysis->Impurity_Detected Disubstituted Disubstituted Byproduct? Impurity_Detected->Disubstituted Yes Purification Purify by Column Chromatography Impurity_Detected->Purification No Hydrolysis Hydrolysis Byproduct? Disubstituted->Hydrolysis No Optimize_Stoichiometry Adjust Stoichiometry Lower Temperature Slow Addition Disubstituted->Optimize_Stoichiometry Yes Anhydrous_Conditions Use Anhydrous Solvents Inert Atmosphere Choose Non-Hydroxide Base Hydrolysis->Anhydrous_Conditions Yes Hydrolysis->Purification No Optimize_Stoichiometry->Purification Anhydrous_Conditions->Purification

Caption: A logical workflow for troubleshooting side product formation.

References

Technical Support Center: Purification of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of crude 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS 61655-77-4). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with isolating this key intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The typical synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and 1-methylpiperazine. The purification challenges arise from the management of unreacted starting materials, potential side-products, and the physicochemical properties of the product itself.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Understanding the potential impurities is the cornerstone of developing a robust purification strategy. Based on the SNAr reaction pathway, the primary impurities are:

  • Unreacted 2,6-Dichloropyrazine: The electrophilic starting material. It is significantly less polar than the desired product.

  • Di-substituted Byproduct (2,6-bis(4-methylpiperazin-1-yl)pyrazine): Formed when a second molecule of 1-methylpiperazine displaces the remaining chlorine atom on the product. This byproduct is significantly more polar and more basic than the desired monosubstituted product.

  • Residual 1-Methylpiperazine: The nucleophilic starting material. It is a basic, water-soluble amine that can typically be removed during aqueous work-up.

  • Hydrolysis Products: If moisture is present in the reaction, starting materials or product can hydrolyze to form hydroxypyrazine derivatives. These are often highly polar.

This impurity profile is summarized in the table below.

Table 1: Common Impurities and Key Characteristics
CompoundStructureMolecular Weight ( g/mol )Polarity (vs. Product)Identification Notes
2,6-Dichloropyrazine (Starting Material)Cl-c1cncc(Cl)n1148.98Less PolarElutes first in normal-phase chromatography. Shows a single peak in the aromatic region of ¹H NMR (~8.5 ppm in CDCl₃)[1].
This compound (Product)CN1CCN(c2cncc(Cl)n2)CC1212.68Intermediate---
2,6-bis(4-methylpiperazin-1-yl)pyrazine (Byproduct)CN1CCN(c2cncc(N3CCN(C)CC3)n2)CC1288.40More PolarElutes last in normal-phase chromatography. Symmetrical structure simplifies its ¹H NMR spectrum compared to the product.
Q2: What is the best general approach for purifying the crude product?

A2: A multi-step approach is most effective. The general workflow involves an initial extractive work-up to remove baseline impurities, followed by a primary purification technique like column chromatography, and potentially a final polishing step such as recrystallization.

The basic nitrogen of the piperazine ring is a key handle that can be exploited. An acid-base extraction is highly effective. By washing the organic layer with dilute acid (e.g., 1M HCl), the desired product and other basic compounds are protonated and extracted into the aqueous phase, leaving non-basic impurities like 2,6-dichloropyrazine behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Diagram: General Purification Workflow

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Dilute Acid/Base Wash) crude->workup extract Organic Extract (Contains Product & Impurities) workup->extract Removes salts, excess amine chromatography Column Chromatography extract->chromatography Primary Purification fractions Collect & Analyze Fractions (TLC/HPLC) chromatography->fractions pure_product Combine Pure Fractions & Evaporate Solvent fractions->pure_product final Final Product (>95% Purity) pure_product->final recrystallization Optional: Recrystallization/Trituration pure_product->recrystallization recrystallization->final Polishing Step

Caption: General workflow for purification.

Q3: Which analytical techniques should I use to monitor the purification?

A3: A combination of techniques is essential for robust process control:

  • Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring and quickly assessing the separation of components during column chromatography. A good starting mobile phase is 5-10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes. Adding 0.5-1% triethylamine can improve peak shape by neutralizing acidic sites on the silica.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or TFA is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and helps identify impurities by their unique spectral signatures[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials and byproducts, and for confirming the molecular weight of the components[2][3].

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Issue 1: Low Yield After Aqueous Work-up
  • Symptom: You recover significantly less material than expected after performing an acid-base extraction.

  • Possible Cause 1: Incomplete extraction from the aqueous layer after basification. The product may have some water solubility, especially if the pH is not sufficiently high.

  • Solution 1: Ensure the pH of the aqueous layer is >10 before re-extracting. Use a more polar organic solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol for the extraction. Perform multiple extractions (at least 3x) to ensure complete recovery.

  • Possible Cause 2: Emulsion formation during extraction, trapping product in the interfacial layer.

  • Solution 2: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion[4]. If necessary, filter the entire mixture through a pad of Celite® to break up the emulsion physically.

Issue 2: Poor Separation During Column Chromatography
  • Symptom: The product co-elutes with either the starting material (2,6-dichloropyrazine) or the di-substituted byproduct.

  • Possible Cause 1: Incorrect mobile phase polarity.

  • Solution 1: If the product co-elutes with the less polar 2,6-dichloropyrazine, the mobile phase is too polar. Decrease the percentage of the polar solvent (e.g., ethyl acetate, methanol). If it co-elutes with the more polar di-substituted byproduct, the mobile phase is not polar enough. Gradually increase the polar solvent component. Run a gradient elution for the best separation[1].

  • Possible Cause 2: Peak tailing due to the basic nature of the product interacting with acidic silica gel.

  • Solution 2: Add a basic modifier to your mobile phase. Including 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Possible Cause 3: Column overloading. Too much crude material was loaded onto the column relative to its size.

  • Solution 3: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude material for difficult separations. Ensure the crude material is loaded onto the column in a minimal volume of solvent.

Table 2: Recommended Starting Conditions for Flash Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography[1].
Mobile Phase A Gradient: 0% to 10% Methanol in DichloromethaneGood for separating compounds with a wider polarity range.
Mobile Phase B Gradient: 20% to 80% Ethyl Acetate in HexanesA less polar system, offering fine control for closely eluting spots.
Additive 0.5-1% Triethylamine (Et₃N)Deactivates acidic silica sites to prevent peak tailing of basic amines.
Loading Dry loading or minimal DCMEnsures a tight band at the start of the separation, maximizing resolution.
Issue 3: Final Product is an Oil or Gummy Solid, Not a Crystalline Powder
  • Symptom: After evaporation of solvent, the purified product fails to solidify.

  • Possible Cause 1: Presence of residual solvent.

  • Solution 1: Dry the product under high vacuum for several hours, possibly with gentle heating (40-50 °C) if the product is thermally stable.

  • Possible Cause 2: The product is inherently a low-melting solid or an oil at room temperature.

  • Solution 2: Confirm the expected physical state from supplier information or literature[5][6]. If it is an oil, proceed with characterization. If it should be a solid, induce crystallization.

  • Possible Cause 3: Presence of minor impurities inhibiting crystallization.

  • Solution 3: Attempt to triturate the oil/gummy solid. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether). Agitate the mixture with a spatula. The impurity may dissolve in the solvent, allowing the pure product to precipitate as a solid. Alternatively, attempt recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

Diagram: Troubleshooting Poor Chromatography Separation

Troubleshooting_Chromatography start Poor Separation Observed (Co-elution on TLC/HPLC) check_tailing Are peaks tailing? start->check_tailing check_polarity Where is the impurity? check_tailing->check_polarity No add_base Add 0.5-1% Et3N to Mobile Phase check_tailing->add_base Yes less_polar Impurity is less polar (e.g., 2,6-dichloropyrazine) check_polarity->less_polar more_polar Impurity is more polar (e.g., di-substituted) check_polarity->more_polar add_base->check_polarity decrease_polarity Decrease Mobile Phase Polarity less_polar->decrease_polarity increase_polarity Increase Mobile Phase Polarity more_polar->increase_polarity

Caption: Decision tree for troubleshooting chromatography.

Experimental Protocols
Protocol 1: Acid-Base Extractive Work-up
  • Dilute the crude reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (2 x 50 mL per 100 mL of organic phase). Combine the acidic aqueous layers. The non-basic impurity (2,6-dichloropyrazine) will remain in the organic layer.

  • Cool the combined aqueous layer in an ice bath and basify to pH >10 by slowly adding 3M NaOH or solid K₂CO₃.

  • Extract the now basic aqueous layer with DCM (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

stability and storage conditions for 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Introduction: Ensuring the Integrity of a Key Synthetic Building Block

This compound (CAS No. 61655-77-4) is a vital heterocyclic intermediate leveraged by researchers in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents[1][2]. The structural integrity of this compound is paramount for achieving reproducible and successful experimental outcomes. This guide provides an in-depth analysis of its stability profile, recommended storage and handling procedures, and troubleshooting advice to mitigate potential degradation. Our goal is to empower researchers to maintain the highest quality of this reagent throughout its lifecycle in the laboratory.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the definitive long-term storage conditions for solid this compound?

The optimal and recommended storage condition for this compound is in a tightly sealed container under an inert gas atmosphere (such as Nitrogen or Argon) at a refrigerated temperature of 2-8°C[3]. This multi-faceted approach is scientifically grounded in the compound's structural motifs: the piperazine ring, which is susceptible to oxidation, and the activated chloropyrazine system.

Q2: Why is storage under an inert gas atmosphere so critical?

The recommendation for an inert atmosphere is a direct countermeasure against oxidative degradation. The piperazine moiety, particularly its nitrogen atoms, can be susceptible to oxidation[4][5]. Displacing atmospheric oxygen with an inert gas like argon or nitrogen minimizes this risk, thereby preserving the compound's purity over extended periods.

Q3: Is it acceptable to store the compound at room temperature or frozen (-20°C)?

Storing this compound at room temperature is strongly discouraged. Studies on related synthetic piperazines have demonstrated significant degradation at room temperature, making it an unsuitable condition even for short-term storage[6]. While freezing (-20°C) is generally a good practice for many reagents, the most specific supplier recommendation for this compound is 2-8°C[3]. Adhering to this refrigerated condition avoids potential issues related to freeze-thaw cycles without compromising stability. For many piperazine derivatives, refrigerated or frozen storage is considered optimal for preserving the parent compound[6].

Q4: What are the most likely chemical degradation pathways for this molecule?

Based on its structure, two primary degradation pathways are of concern:

  • Oxidation: As mentioned, the piperazine ring is a known site for oxidative reactions[4][5].

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient, and the chlorine atom is a good leaving group, making this position susceptible to substitution by nucleophiles[7]. The most common laboratory nucleophile is water (hydrolysis), which could lead to the formation of the corresponding hydroxyl-pyrazine derivative, especially if the compound is exposed to ambient moisture.

Q5: What are the physical signs of compound degradation?

While subtle degradation may only be detectable analytically, researchers should watch for:

  • Color Change: Piperazine bases can darken upon exposure to light or air[8]. A change from its expected appearance (e.g., white or off-white solid) to a yellow or brown hue can indicate degradation.

  • Clumping or Change in Consistency: This may suggest moisture absorption, which increases the risk of hydrolysis.

  • Insolubility: If a previously soluble batch becomes difficult to dissolve in the same solvent, it could be a sign of polymerization or the formation of insoluble degradation products.

For definitive assessment, purity should be verified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Action & Explanation
Inconsistent or poor results in a synthesis reaction. Compound Degradation: The most common cause is the loss of purity due to improper storage or handling, leading to lower-than-expected active starting material.1. Re-qualify the Material: Run an HPLC or LC-MS analysis to confirm the purity of the current batch against the Certificate of Analysis (CoA). 2. Review Handling Practices: Ensure the bottle is equilibrated to room temperature before opening to prevent moisture condensation. Minimize the time the container is open to the atmosphere. 3. Implement Aliquoting: For frequently used batches, aliquot the compound into smaller, single-use vials under inert gas to prevent contamination and repeated exposure of the main stock.
Purity decreases over time as confirmed by QC checks. Sub-optimal Storage Conditions: The storage environment may not be fully protecting the compound from air, moisture, or temperature fluctuations.1. Verify Inert Atmosphere: Ensure the container seal is intact. After each use, purge the headspace of the container with a stream of dry Nitrogen or Argon before re-sealing. 2. Check Temperature Logs: Confirm that the refrigerator or cold room maintains a stable 2-8°C temperature without significant excursions. 3. Protect from Light: Although not explicitly stated for this compound, piperazine itself can be light-sensitive[8]. Storing the container in a dark box is a prudent, low-cost measure.
Compound appears discolored or clumped upon receipt. Improper Shipping or Prior Storage: The compound may have been exposed to adverse conditions before its arrival at your facility.1. Do Not Use: Quarantine the material immediately. 2. Document: Take photographs of the material and the packaging. 3. Contact Supplier: Report the issue to the supplier's technical support with the batch number and documentation. They can investigate the shipping history and provide a replacement.

Section 3: Protocols and Experimental Workflows

Protocol 3.1: Recommended Handling Workflow for New Shipments

This protocol is designed to preserve the integrity of a newly received batch of this compound.

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for an intact seal and any signs of damage.

  • Temperature Equilibration: Before opening for the first time, place the sealed container in a desiccator at room temperature for at least 1-2 hours. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Opening in a Controlled Environment: If possible, open the container inside a glovebox with a Nitrogen or Argon atmosphere. If a glovebox is unavailable, open it in a fume hood on a dry, low-humidity day.

  • Aliquoting: Immediately portion the compound into several smaller, pre-weighed amber glass vials suitable for your typical experimental scale. This minimizes the need to open the main stock container repeatedly.

  • Inert Gas Purge: Before sealing each aliquot (and the main stock bottle), gently flush the headspace with a stream of dry Nitrogen or Argon for 10-15 seconds.

  • Sealing and Labeling: Tightly seal each vial with a PTFE-lined cap. Use paraffin film for an extra barrier. Label each vial clearly with the compound name, batch number, and date.

  • Storage: Place all vials in a designated, clearly labeled secondary container and store them in a 2-8°C refrigerator.

Diagram 3.1: New Shipment Handling Workflow

G A Receive Shipment B Equilibrate to Room Temp (Sealed, in Desiccator) A->B C Open in Controlled Env. (Glovebox or Low Humidity) B->C D Aliquot into Smaller Vials C->D E Purge Headspace with N2 / Ar D->E F Seal Tightly & Label E->F G Store at 2-8°C F->G

Caption: Recommended workflow for handling new shipments.

Section 4: Technical Summary and Data

Table 4.1: Key Physicochemical and Storage Properties
PropertyValueSource
CAS Number 61655-77-4[3][9]
Molecular Formula C₉H₁₃ClN₄[3][9]
Molecular Weight 212.68 g/mol [3]
Recommended Storage Temp. 2-8°C[3]
Required Atmosphere Inert Gas (Nitrogen or Argon)[3]

Diagram 4.2: Potential Degradation Sites

G cluster_molecule This compound cluster_pathways Potential Degradation Pathways Molecule C₉H₁₃ClN₄ Oxidation Oxidation (Piperazine Moiety) Molecule->Oxidation O₂ Hydrolysis Nucleophilic Substitution (Hydrolysis at Chloro-site) Molecule->Hydrolysis H₂O

Caption: Key reactive sites prone to degradation.

References

Technical Support Center: 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Homocoupling Side Reactions

Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of undesired homocoupling byproducts and optimize your reaction outcomes. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my this compound reaction, and why is it a problem?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. It results in the coupling of two identical molecules of one of the coupling partners, rather than the desired cross-coupling between this compound and your other reactant (e.g., a boronic acid or an amine). This leads to the formation of symmetrical biaryl or diamine impurities, which reduces the yield of your target product and complicates purification.[1][2]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is the likely cause?

A2: The primary culprits for boronic acid homocoupling are the presence of oxygen and soluble Pd(II) species in your reaction mixture.[1][3][4][5][6] Inadequate degassing of solvents and reagents is a major contributor to increased homocoupling.[1][5] The electron-deficient nature of the pyrazine ring in your substrate can sometimes make the desired cross-coupling reaction competitive with side reactions if conditions are not carefully optimized.[2]

Q3: Can the choice of my palladium catalyst influence the amount of homocoupling?

A3: Absolutely. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species in situ is generally preferred.[4][7] Pd(II) sources, such as Pd(OAc)₂, can lead to higher levels of homocoupling if their reduction to the active Pd(0) catalyst is not rapid and complete.[2][3][4]

Q4: How important are the base and solvent in preventing homocoupling with my pyrazine substrate?

A4: The base and solvent system is critical. The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation step in Buchwald-Hartwig aminations.[4][8][9][10] For electron-deficient heteroaryl chlorides like yours, inorganic bases such as K₂CO₃ or K₃PO₄ in polar aprotic solvents like dioxane or DMF, often with a small amount of water, can be effective.[2][11] An inappropriate choice of base or solvent can lead to poor solubility of reactants and promote side reactions.[4][9]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to troubleshooting and optimizing your reactions to minimize homocoupling.

Issue 1: Significant Homocoupling of Boronic Acid (Suzuki-Miyaura Coupling)

Potential Cause & Troubleshooting Strategy

Potential Cause Troubleshooting Strategy & Explanation
Presence of Oxygen Strategy: Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).Explanation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[3][4][5][12] It can also lead to catalyst decomposition.[4]
Inefficient Pd(II) Pre-catalyst Reduction Strategy: Switch to a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern, well-defined pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) that rapidly generates the active Pd(0) species.[4][7][13]Explanation: If using a Pd(II) source, the in situ reduction to Pd(0) can be slow or incomplete, leaving residual Pd(II) to catalyze homocoupling.[3][14]
Inappropriate Ligand Choice Strategy: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).Explanation: Bulky ligands can sterically hinder the formation of the homocoupled dimer and promote the desired reductive elimination step of the cross-coupling cycle.[7][15]
Suboptimal Base/Solvent System Strategy: Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). Ensure the base is finely powdered and dry for anhydrous reactions.[4]Explanation: The base's strength and solubility, as well as the solvent's polarity, affect the rate of transmetalation and can influence the prevalence of side reactions.[4][8]
Presence of a Mild Oxidant Strategy: Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst.[12]Explanation: This can help to minimize the concentration of any free Pd(II) species without significantly interfering with the main catalytic cycle.[12]
Experimental Protocol: Degassing a Reaction Mixture
  • Combine the this compound, boronic acid, and base in a reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel with a septum.

  • Subject the vessel to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Sparge the resulting mixture with the inert gas for 15-30 minutes.

  • Finally, add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive pressure of the inert gas.

Issue 2: Homocoupling of Amine (Buchwald-Hartwig Amination)

While less common than boronic acid homocoupling, the oxidative coupling of amines can occur under certain conditions. The primary desired reaction is the coupling of this compound with a secondary amine.

Potential Cause & Troubleshooting Strategy

Potential Cause Troubleshooting Strategy & Explanation
Inappropriate Base Strategy: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[16] If side reactions are observed, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[9][16]Explanation: The base is crucial for deprotonating the amine to form the active nucleophile.[10][17] A base that is too strong or reactive can lead to undesired side reactions.
Ligand Selection Strategy: Utilize sterically hindered, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands.[17]Explanation: These ligands are known to accelerate the rates of oxidative addition and reductive elimination, which can help the desired cross-coupling pathway outcompete potential side reactions.[15]
Solvent Choice Strategy: Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[9][16] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[16]Explanation: The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.[9]

Visualizing the Catalytic Cycle and Competing Homocoupling Pathway

Understanding the mechanistic pathways is key to troubleshooting. The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway.

Suzuki_Coupling_Cycle cluster_caption Fig 1. Suzuki-Miyaura Cycle vs. Homocoupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product PdII_source Pd(II) Pre-catalyst or Oxidized Pd(0) Homocoupling_step Homocoupling (Ar'-B(OH)₂) PdII_source->Homocoupling_step 2 x Ar'-B(OH)₂ Homocoupling_step->Pd0 Reduction Homocoupling_product Ar'-Ar' (Homocoupling Product) Homocoupling_step->Homocoupling_product caption_node

Caption: Suzuki-Miyaura Cycle vs. Homocoupling Pathway.

Troubleshooting_Flowchart start High Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere and degassed? start->check_atmosphere degas Implement rigorous degassing (freeze-pump-thaw or sparging) check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst pd0_catalyst Using Pd(0) or modern pre-catalyst check_catalyst->pd0_catalyst Pd(0) pd2_catalyst Using Pd(II) source (e.g., Pd(OAc)₂) check_catalyst->pd2_catalyst Pd(II) check_ligand Evaluate ligand choice. Is it sterically bulky and electron-rich? pd0_catalyst->check_ligand switch_catalyst Switch to a Pd(0) source or a well-defined pre-catalyst pd2_catalyst->switch_catalyst switch_catalyst->check_ligand optimize_ligand Screen bulky, electron-donating ligands (e.g., Buchwald ligands) check_ligand->optimize_ligand No check_base_solvent Review base and solvent. Are reagents fully dissolved? check_ligand->check_base_solvent Yes optimize_ligand->check_base_solvent optimize_conditions Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF) check_base_solvent->optimize_conditions No/Poor Solubility end Homocoupling Minimized check_base_solvent->end Yes optimize_conditions->end

Caption: Troubleshooting Flowchart for Homocoupling.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during production.

Introduction and Core Synthesis Strategy

This compound (CAS No. 61655-77-4) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its production reliability is paramount for downstream processes. The most prevalent and scalable synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of a chlorine atom from 2,6-dichloropyrazine by the secondary amine of N-methylpiperazine.[2][3]

The primary transformation is illustrated below:

Synthesis_Pathway cluster_product Product 2_6_Dichloropyrazine 2,6-Dichloropyrazine Target_Molecule This compound 2_6_Dichloropyrazine->Target_Molecule SNAr Reaction N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Target_Molecule HCl HCl (byproduct) Target_Molecule->HCl forms

Caption: Core synthesis via Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₃ClN₄[2]
Molecular Weight 212.68 g/mol [2]
Appearance Colorless to pale yellow solid or liquid[4]
Storage Temp. 2-8°C under inert gas (Nitrogen or Argon)[2]

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis and scale-up in a practical question-and-answer format.

Question 1: My reaction shows low conversion or has stalled. What are the likely causes and solutions?

Answer: Low conversion of the starting material, 2,6-dichloropyrazine, is a common scale-up challenge. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Insufficient Base: The SNAr reaction generates one equivalent of hydrochloric acid (HCl), which protonates the N-methylpiperazine, rendering it non-nucleophilic. An inadequate amount of base (e.g., potassium carbonate) will fail to neutralize this acid, effectively stopping the reaction.

    • Solution: Ensure at least one equivalent of a suitable base, such as K₂CO₃, is used. For large-scale reactions where mass transfer can be an issue, using 1.5-2.0 equivalents can be beneficial.

  • Reagent Quality: The purity of N-methylpiperazine is critical. Water content can interfere with the reaction.

    • Solution: Use anhydrous N-methylpiperazine and ensure the reaction solvent (e.g., DMF) is dry. Confirm the purity of 2,6-dichloropyrazine by NMR or GC-MS before starting.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, large volumes may require gentle heating to ensure a reasonable reaction rate.[2]

    • Solution: Maintain a consistent internal temperature of 20-40°C. Monitor the reaction temperature closely, as the reaction can be exothermic.

  • Poor Mixing: Inadequate agitation in large reactors can lead to localized concentration gradients and stalled reactions.

    • Solution: Use an appropriate overhead stirrer with sufficient power and impeller design to ensure the heterogeneous mixture (if using K₂CO₃) is well-suspended.

Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. How do I identify and prevent it?

Answer: This is the most common impurity issue, arising from a secondary reaction.

Identification: The impurity is almost certainly 2,6-bis(4-methylpiperazin-1-yl)pyrazine , formed when a second molecule of N-methylpiperazine displaces the remaining chlorine atom on the desired product. It will appear as a later-eluting, more polar spot on TLC and a later peak in reversed-phase HPLC analysis.[5] Its mass will be [M+99] relative to the product.

Prevention Strategies:

  • Stoichiometric Control (Critical): This is the most important factor. An excess of N-methylpiperazine will drive the formation of the di-substituted byproduct.

    • Solution: Use N-methylpiperazine as the limiting reagent or in a very slight excess (e.g., 1.0 to 1.05 equivalents). Carefully charge all reactants by weight.

  • Reaction Monitoring: Over-running the reaction after the 2,6-dichloropyrazine has been consumed will favor di-substitution.

    • Solution: Implement strict in-process controls (IPCs). Monitor the disappearance of 2,6-dichloropyrazine via HPLC or GC. Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%).

  • Controlled Temperature: Higher temperatures accelerate the second substitution reaction more significantly than the first.

    • Solution: Maintain the reaction temperature strictly, avoiding hotspots. Consider adding the N-methylpiperazine solution slowly to a heated solution of 2,6-dichloropyrazine and base to maintain better control.

Question 3: How do I effectively remove unreacted 2,6-dichloropyrazine and the di-substituted byproduct?

Answer: A robust purification strategy is essential for achieving high purity (>98%).

Purification Methods:

  • Column Chromatography: This is highly effective for separating all three key components.[5]

    • Elution Order: On silica gel, the components will elute in order of increasing polarity:

      • 2,6-Dichloropyrazine (least polar)

      • This compound (Product)

      • 2,6-bis(4-methylpiperazin-1-yl)pyrazine (most polar)

    • Solvent System: A gradient of ethyl acetate in hexanes is a common and effective choice.[5]

  • Recrystallization: This can be a cost-effective and scalable method if the impurity levels are not excessively high.

    • Solvent Selection: Experimentation is key. A mixed solvent system, such as ethanol/water or isopropanol/water, is a good starting point.[5] The product should be highly soluble in the primary solvent at elevated temperatures and poorly soluble at low temperatures, while impurities remain in solution.

  • Acid/Base Wash (Work-up): The basicity of the piperazine nitrogens can be exploited. An acidic wash (e.g., dilute HCl) will protonate the product and the di-substituted byproduct, pulling them into the aqueous layer, while the neutral starting material (2,6-dichloropyrazine) remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the product. This can be an effective initial clean-up step before final purification.

Analytical Methods & In-Process Controls (FAQs)

FAQ 1: What are the best methods for monitoring reaction progress?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative monitoring.[6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the starting material, product, and di-substituted byproduct. Thin Layer Chromatography (TLC) offers a faster, qualitative assessment.

FAQ 2: How can I confirm the structure and purity of my final product?

A combination of spectroscopic and chromatographic techniques is required for full characterization.[6]

  • NMR Spectroscopy (¹H and ¹³C): This is essential for unambiguous structure confirmation.[5]

    • ¹H NMR: Expect to see signals for the two distinct pyrazine protons, the N-methyl group singlet, and the two sets of piperazine protons.

    • Key Distinction: The product is unsymmetrical. In contrast, both 2,6-dichloropyrazine and the di-substituted byproduct are symmetrical, leading to much simpler spectra (e.g., only one signal for the pyrazine protons).[5]

  • Mass Spectrometry (MS): Confirms the molecular weight. Look for the molecular ion peak [M]⁺ with the characteristic 3:1 isotopic pattern for a single chlorine atom (m/z 212 and 214).[7]

  • HPLC Purity Analysis: Used to determine the final purity of the batch, typically reported as a percentage area.[8]

Impurity Profile Summary
CompoundExpected Elution (RP-HPLC)Identification Methods
2,6-DichloropyrazineEarlier (less polar)GC-MS (m/z ~148), compare retention time to standard
Product Main Peak NMR, MS (m/z 212/214)
2,6-bis(4-methyl...)pyrazineLater (more polar)LC-MS (m/z ~277), NMR (symmetrical)

Scalable Experimental Protocol

This protocol describes a representative lab-scale synthesis that can be adapted for scale-up.

1. Reaction Setup:

  • To a clean, dry, jacketed reactor equipped with an overhead mechanical stirrer, thermometer, and nitrogen inlet, charge 2,6-dichloropyrazine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).

  • Begin vigorous stirring to create a slurry.

2. Reagent Addition:

  • In a separate vessel, dissolve N-methylpiperazine (1.05 eq) in a small amount of anhydrous DMF.

  • Slowly add the N-methylpiperazine solution to the reactor via an addition funnel over 30-60 minutes, maintaining an internal temperature of 20-25°C.[2]

3. Reaction and Monitoring:

  • Maintain the reaction mixture at 20-25°C for 2-4 hours.[2]

  • Monitor the reaction progress every hour by withdrawing a sample, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC or TLC.

  • The reaction is complete when the area of 2,6-dichloropyrazine is <1% by HPLC.

4. Work-up and Isolation:

  • Once complete, cool the reaction mixture.

  • Slowly pour the reaction slurry into a separate vessel containing cold water (10-20 volumes).

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers. Wash sequentially with water and then saturated brine to remove residual DMF and salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude oil or solid via column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to achieve the desired purity specification.

Troubleshooting_Workflow Start IPC Analysis Shows Issue Low_Conversion Low Conversion of 2,6-Dichloropyrazine Start->Low_Conversion High_Disub High Level of Di-substituted Impurity Start->High_Disub Check_Base Check Base Stoichiometry (>1.5 eq?) Low_Conversion->Check_Base Check_Temp Check Temperature (20-40°C?) Low_Conversion->Check_Temp Check_Mixing Check Agitation (Slurry Suspended?) Low_Conversion->Check_Mixing Check_Stoich Check NMP Stoichiometry (1.0-1.05 eq?) High_Disub->Check_Stoich Check_Time Was Reaction Over-run After SM Consumed? High_Disub->Check_Time Add_Base Action: Add More Base Check_Base->Add_Base No Increase_Time Action: Increase Time or Temperature Check_Temp->Increase_Time No Improve_Mixing Action: Increase Stir Speed Check_Mixing->Improve_Mixing No Adjust_Stoich Future Action: Reduce NMP Check_Stoich->Adjust_Stoich No Stop_Earlier Future Action: Stop Reaction Based on IPC Check_Time->Stop_Earlier Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and professionals in drug development who are working with palladium-catalyzed cross-coupling reactions involving 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these reactions and achieve your desired outcomes.

Introduction: The Critical Role of the Base

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and other C-N bond-forming reactions, the base is far more than a simple acid scavenger. It plays a crucial and active role in the catalytic cycle, influencing reaction rates, yields, and even the product distribution. The choice of base is especially critical when working with electron-deficient heteroaryl halides like this compound, where the pyrazine nitrogen can interact with the palladium catalyst.

This guide will delve into the mechanistic functions of different bases and provide a structured approach to selecting the optimal base for your specific coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My cross-coupling reaction with this compound is not working or giving very low yields. What are the first steps to troubleshoot?

A1: Low or no conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Reagent Purity: Verify the purity of your this compound, the coupling partner (e.g., boronic acid, amine), and the base. Impurities can poison the catalyst.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient substrates, specialized ligands are often necessary to promote efficient catalysis.[1] Consider using stable precatalysts to ensure reliable generation of the active catalytic species.[2]

  • Base Selection: The base may be inappropriate for the specific reaction. A base that is too weak may not facilitate the key steps in the catalytic cycle, while an overly strong base could lead to side reactions or degradation of starting materials.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates catalyst decomposition, which leads to a loss of catalytic activity.[1] This can be caused by:

  • High Temperatures: Excessive heat can promote catalyst agglomeration and precipitation. Try running the reaction at a lower temperature.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center throughout the catalytic cycle. Consider screening more robust ligands.

  • Incorrect Base: The chosen base might be promoting a pathway that leads to catalyst decomposition.

Suzuki-Miyaura Coupling

Q3: In my Suzuki-Miyaura coupling, I'm seeing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

  • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.

  • Milder Conditions: Lowering the reaction temperature can often disfavor the homocoupling pathway.[1]

Q4: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one?

A4: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[3] The choice of base can significantly impact the reaction rate and yield.[3]

  • Inorganic Bases: Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[3]

  • Base Strength: The effectiveness of a base is context-dependent, influenced by the specific substrates, catalyst, and solvent.[4]

Suzuki_Catalytic_Cycle

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is sluggish. What factors should I consider?

A5: The success of Buchwald-Hartwig aminations is highly dependent on the interplay between the base, ligand, and substrate.

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[5] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, potentially requiring higher temperatures or longer reaction times.[5]

  • Solvent Choice: The solvent influences the solubility of the reagents and the stability of the catalytic species. Toluene and 1,4-dioxane are common choices.[5]

  • Ligand Selection: The choice of phosphine ligand is critical and often requires screening. Bulky, electron-rich ligands are generally preferred.

Q6: Can the base inhibit my Buchwald-Hartwig reaction?

A6: Yes, in some cases, the base can inhibit the reaction. If the base is a stronger nucleophile than the amine coupling partner, it can compete for binding to the palladium center, leading to a base-bound resting state of the catalyst and slowing down the reaction.[6] This can result in a negative order dependence on the base concentration.[6][7]

Buchwald_Hartwig_Troubleshooting

In-Depth Scientific Discussion: The Multifaceted Role of the Base

The function of the base in palladium-catalyzed cross-coupling reactions extends beyond simple deprotonation. Its properties, such as strength (pKa), solubility, and steric hindrance, can significantly influence the catalytic cycle.

Base Selection Guide
BasepKa of Conjugate Acid (in H₂O)Common ApplicationsAdvantagesDisadvantages
Inorganic Bases
Sodium Carbonate (Na₂CO₃)~10.3SuzukiInexpensive, widely availableCan be slow for less reactive substrates
Potassium Carbonate (K₂CO₃)~10.3SuzukiSimilar to Na₂CO₃, sometimes more effective
Cesium Carbonate (Cs₂CO₃)~10.3Suzuki, Buchwald-HartwigOften more effective than Na/K carbonates, good for sensitive substratesMore expensive
Potassium Phosphate (K₃PO₄)~12.3Suzuki, Buchwald-HartwigEffective for challenging couplings, good for sensitive substratesCan promote side reactions at high temperatures[2]
Alkoxide Bases
Sodium tert-butoxide (NaOtBu)~19Buchwald-HartwigStrong base, promotes fast reactionsCan cause decomposition of base-sensitive substrates
Organic Amine Bases
Triethylamine (Et₃N)~10.8SonogashiraSoluble in organic solventsOften less effective than inorganic bases in Suzuki and Buchwald-Hartwig reactions[8]
DBU~13.5 (in MeCN)C-N CouplingsSoluble organic baseCan inhibit the reaction by coordinating to palladium[6]

pKa values are approximate and can vary with the solvent.[9][10][11][12][13]

Experimental Protocols

General Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating the effect of different bases on the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and the base to be screened.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the yield and purity of the product to determine the optimal base.

Conclusion

The selection of an appropriate base is a critical parameter for the success of palladium-catalyzed coupling reactions with this compound. A thorough understanding of the role of the base in the catalytic cycle, combined with systematic screening and optimization, will enable researchers to overcome common challenges and achieve high-yielding, robust, and reproducible synthetic procedures.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for the characterization of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine and its derivatives. These compounds represent a significant scaffold in modern drug discovery, making their unambiguous identification and structural elucidation a critical step in pharmaceutical development.[1] This document moves beyond standard protocols to explain the causal factors behind methodological choices, ensuring a robust and reliable analytical workflow.

Section 1: Selecting the Optimal Analytical Platform: LC-ESI-MS/MS vs. GC-EI-MS

The choice between Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is fundamental for analyzing pyrazine derivatives. The decision hinges on the physicochemical properties of the specific analyte.

  • LC-ESI-MS/MS is the preferred method for the target scaffold and its derivatives.[2] The presence of multiple nitrogen atoms, particularly the basic nitrogens in the piperazine ring, makes these compounds readily protonated.[3] Electrospray Ionization (ESI) is a "soft" ionization technique ideal for generating protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, which is crucial for determining the molecular weight.[4][5] Subsequent fragmentation via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) provides controlled, reproducible fragmentation for structural confirmation.[6]

  • GC-EI-MS is generally less suitable for this class of compounds in their native state.[7] The this compound scaffold may have limited volatility and thermal stability, potentially leading to degradation in the hot GC injector.[8] However, for certain less polar, more volatile derivatives, or if derivatization is performed to increase volatility, GC-MS can be a viable option.[9] Electron Ionization (EI) is a high-energy, "hard" ionization technique that produces extensive fragmentation, yielding a characteristic fingerprint spectrum that can be searched against libraries like the NIST database.[10][11]

Recommendation: For routine identification, characterization, and quantification of these derivatives in complex matrices (e.g., biological fluids), LC-MS/MS offers superior sensitivity, specificity, and applicability.[12]

Section 2: Mass Spectral Behavior and Fragmentation Analysis

Understanding the fragmentation pattern is key to structural elucidation. Using ESI with tandem mass spectrometry (ESI-MS/MS), we can predict the fragmentation pathway for the core scaffold, this compound.

The analysis is conducted in positive ion mode, targeting the protonated molecule [M+H]⁺. The molecular weight of the neutral molecule (C₉H₁₃ClN₄) is 212.68 g/mol . Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 for the [M+H]⁺ and [M+2+H]⁺ peaks.

The most likely sites for protonation are the nitrogen atoms of the piperazine ring. Fragmentation via CID will likely proceed through the cleavage of the weakest bonds, primarily involving the piperazine moiety.[13]

Key Predicted Fragmentation Pathways:

  • Cleavage of the Piperazine Ring: The most common fragmentation pathway for piperazine-containing drugs involves the cleavage of the C-N bonds within the piperazine ring.[13][14] This can result in the formation of several characteristic product ions.

  • Loss of the N-methylpiperazine side chain: A neutral loss of the N-methylpiperazine group is a plausible fragmentation pathway.

  • Loss of a Methyl Group: Cleavage of the N-CH₃ bond on the piperazine ring would result in the loss of a methyl radical (15 Da).

Below is a diagram illustrating the predicted fragmentation cascade for the protonated parent molecule.

G cluster_M Parent Ion cluster_F Primary Fragments cluster_S Secondary Fragments M [M+H]⁺ m/z 213/215 This compound F1 m/z 157/159 Loss of C₃H₆N M->F1 Ring Opening F2 m/z 113/115 Pyrazine Core M->F2 C-N Cleavage F3 m/z 100 Protonated 4-methylpiperazine M->F3 C-N Cleavage S1 m/z 70 F1->S1 Further Fragmentation S2 m/z 56 F3->S2 Loss of CH₂

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Section 3: Comparative Data for Pyrazine Derivatives

Substitutions on the core scaffold will alter the mass and fragmentation pattern, providing clear evidence of structural modification. The following table compares the predicted mass spectral data for the parent compound against two hypothetical derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)Rationale for Fragmentation Change
This compound C₉H₁₃ClN₄212.68213/215157/159, 113/115, 100, 70Baseline fragmentation of the core scaffold.[13]
2-Chloro-6-(4-ethyl piperazin-1-yl)pyrazineC₁₀H₁₅ClN₄226.71227/229157/159, 113/115, 114, 70The fragment corresponding to the protonated piperazine derivative shifts from m/z 100 to 114 due to the ethyl group.
2-Fluoro -6-(4-methylpiperazin-1-yl)pyrazineC₉H₁₃FN₄196.23197141, 97, 100, 70The molecular ion and pyrazine-containing fragments shift by -16 Da (Cl to F). The characteristic Cl isotope pattern is absent.

Section 4: Validated Experimental Protocols

Reproducible data relies on meticulously designed protocols. The following are robust starting points for method development.

Protocol 1: LC-MS/MS Analysis

This protocol is optimized for quantitative and qualitative analysis of the target derivatives in a research setting.[2][15]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform serial dilutions in a 50:50 mixture of methanol:water to create working standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Liquid Chromatography Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 55 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for qualitative fragmentation analysis. For the parent compound, a potential MRM transition would be Q1: 213 -> Q3: 157.

Protocol 2: GC-MS Analysis (for Volatile Derivatives)

This protocol is applicable for derivatives that are confirmed to be volatile and thermally stable.[16][17]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Create working standards through serial dilution.

  • Gas Chromatography Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

    • Acquisition Mode: Full Scan.

General Analytical Workflow

The end-to-end process for characterization follows a standardized, multi-step workflow.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis SamplePrep Sample Preparation (Dissolution, Dilution) MethodDev Method Development (LC/GC & MS Parameters) SamplePrep->MethodDev DataAcq Data Acquisition (LC-MS/MS or GC-MS Run) MethodDev->DataAcq DataProc Data Processing (Integration, Spectrum Extraction) DataAcq->DataProc StructEluc Structural Elucidation (Fragmentation Analysis) DataProc->StructEluc Report Reporting & Archiving StructEluc->Report

Caption: A generalized workflow for the mass spectrometric characterization of novel chemical entities.

Conclusion

The mass spectrometric characterization of this compound derivatives is most effectively achieved using LC-ESI-MS/MS. This technique provides definitive molecular weight information and allows for controlled fragmentation experiments that are essential for unambiguous structure confirmation. The predictable fragmentation patterns, centered around the cleavage of the piperazine ring, allow for the rapid identification of structural modifications across a series of derivatives. By employing the validated protocols and understanding the underlying principles of ionization and fragmentation detailed in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible analytical data in their drug development programs.

References

A Comparative Guide to Palladium Catalysts for Pyrazine Functionalization: From Cross-Coupling to Direct C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the pyrazine scaffold is a critical step in the synthesis of a vast array of bioactive molecules and advanced materials. The inherent electron-deficient nature of the pyrazine ring presents unique challenges to its synthetic manipulation. Palladium-catalyzed cross-coupling and, more recently, direct C-H functionalization have emerged as powerful strategies to overcome these hurdles. This guide provides an in-depth comparative analysis of various palladium catalysts for the functionalization of pyrazines, supported by experimental data, to empower you in selecting the optimal catalytic system for your specific synthetic goals.

The Challenge and Opportunity of Pyrazine Functionalization

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. However, the two nitrogen atoms in the pyrazine ring significantly reduce its electron density, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack. This electronic property complicates traditional functionalization methods. Palladium catalysis offers a versatile and efficient solution, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high precision and functional group tolerance.[1][2]

This guide will navigate the landscape of palladium-catalyzed pyrazine functionalization, focusing on three key transformations:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling halopyrazines with boronic acids or their derivatives.

  • Sonogashira Coupling: Creation of C-C bonds between halopyrazines and terminal alkynes.

  • Buchwald-Hartwig Amination: Synthesis of aminopyrazines through the coupling of halopyrazines with amines.

  • Direct C-H Functionalization: An atom-economical approach that directly converts C-H bonds on the pyrazine ring into new functionalities.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl and vinyl-substituted pyrazines.[1] The choice of palladium catalyst and ligand is paramount for achieving high yields, especially when dealing with less reactive chloropyrazines.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

The following table summarizes the performance of common palladium catalysts in the Suzuki-Miyaura coupling of halopyrazines. The selection of the catalyst system is often a trade-off between reactivity, stability, and cost.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄NoneK₃PO₄1,4-Dioxane/H₂O9012Good[3]
PdCl₂(dppf)dppfK₂CO₃DME802High[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016High[3]
Pd(OAc)₂NoneNa₂CO₃H₂O/Toluene100285-95[4]
Pd(II) ONO PincerNoneK₂CO₃H₂O/Toluene1001>90[4]

Key Insights:

  • For general applications with bromopyrazines, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices, offering good to high yields.[3]

  • For more challenging substrates, such as chloropyrazines, catalyst systems with bulky, electron-rich phosphine ligands like SPhos are often superior.[3]

  • Ligand-free systems utilizing Pd(OAc)₂ in aqueous media can be highly efficient and offer a greener alternative.[4]

  • Advanced pincer complexes show exceptional activity at very low catalyst loadings, highlighting a promising area for future development.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a chloropyrazine with an arylboronic acid.

Materials:

  • 2-Chloropyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloropyrazine, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by water.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_intermediate Ar-Pd(II)-X(L)₂ OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_intermediate->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three key steps: oxidative addition of the halopyrazine to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of pyrazines bearing acetylenic functionalities.[2] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

The following table compares the efficacy of various palladium catalysts for the Sonogashira coupling of halopyrazines.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.597 (for iodobenzene)[3]
[Pd(allyl)Cl]₂ / PPh₃CuIEt₃NDMF802Quantitative (for chloropyrazine)[2]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96 (for 2-amino-3-bromopyridines)[5]
Pd/CNoneK₂CO₃95% EtOH8024Good (for aryl bromides)[3]

Key Insights:

  • The classical Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and widely used catalyst for the Sonogashira coupling of iodo- and bromopyrazines.[3]

  • For less reactive chloropyrazines, more active catalyst systems such as [Pd(allyl)Cl]₂/PPh₃ can provide excellent yields.[2]

  • Copper-free conditions using heterogeneous catalysts like Pd/C are being developed as more sustainable alternatives.[3]

Experimental Protocol: Sonogashira Coupling of a Halopyrazine

This protocol outlines a general procedure for the Sonogashira coupling of a halopyrazine with a terminal alkyne.

Materials:

  • Halopyrazine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk tube, add the halopyrazine, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Mechanistic Rationale: The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition (Ar-X) Pd0->OxAdd_Pd PdII_intermediate_Pd Ar-Pd(II)-X(L)₂ OxAdd_Pd->PdII_intermediate_Pd Transmetalation_Pd Transmetalation PdII_intermediate_Pd->Transmetalation_Pd PdII_alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->PdII_alkynyl RedElim_Pd Reductive Elimination PdII_alkynyl->RedElim_Pd RedElim_Pd->Pd0 Catalyst Regeneration Product_Pd Ar-C≡CR RedElim_Pd->Product_Pd CuX CuX Alkyne R-C≡C-H CuX->Alkyne + Base Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Cu_acetylide->Transmetalation_Pd To Pd Cycle Cu_acetylide->CuX Regeneration

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and it is a powerful method for introducing nitrogen-containing substituents onto the pyrazine ring.[6] The choice of ligand is particularly critical in this reaction.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

The following table provides a comparison of catalyst systems for the Buchwald-Hartwig amination of halopyrazines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent[3]
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[3][6]
Pd(OAc)₂SPhosCs₂CO₃THF--Good[3]
Pd(OAc)₂CyPFtBu (JosiPhos)NaOt-BuToluene1001882 (for chloropyrazine)[7]

Key Insights:

  • Bulky, electron-rich biarylphosphine ligands such as X-Phos, SPhos, and RuPhos are highly effective for the amination of electron-deficient halopyrazines.[3][8]

  • The choice of base is crucial, with strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) often required.[3]

  • The nature of the ligand can influence the rate-determining step of the catalytic cycle, with oxidative addition being rate-limiting for some ligands (e.g., BrettPhos) and reductive elimination for others (e.g., RuPhos).[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of a Halopyrazine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a halopyrazine.

Materials:

  • Halopyrazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • X-Phos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous, deoxygenated toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, X-Phos, and NaOt-Bu.

  • Add the halopyrazine and the amine to the tube.

  • Add toluene and seal the tube.

  • Heat the reaction mixture at 100 °C until the starting material is consumed.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Mechanistic Rationale: The Buchwald-Hartwig Amination Cycle

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings but involves the formation of a palladium-amido complex.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_intermediate Ar-Pd(II)-X(L) OxAdd->PdII_intermediate Amine_Coord Amine Coordination (R₂NH) PdII_intermediate->Amine_Coord PdII_amine_complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (-HX) PdII_amine_complex->Deprotonation PdII_amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.

The key steps are oxidative addition, coordination of the amine, deprotonation to form a palladium-amido intermediate, and reductive elimination to yield the aminopyrazine.[6]

IV. Direct C-H Functionalization: An Atom-Economical Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and environmentally benign approach to pyrazine modification by avoiding the need for pre-functionalized starting materials.[10]

Comparative Performance of Palladium Catalysts for Direct C-H Arylation of Pyrazines

The direct C-H arylation of pyrazines is a rapidly developing field. The following table provides a snapshot of the current state-of-the-art catalyst systems.

CatalystLigandOxidant/AdditiveSolventTemp. (°C)Yield (%)RegioselectivityReference(s)
Pd(OAc)₂NoneAg₂CO₃Toluene12081C8 of triazolopyridazine[10]
Pd(OAc)₂PCy₃·HBF₄K₂CO₃ / PivOHDMF100GoodC3 of thienopyrazine[11]
Pd(OAc)₂SPhosPivOKIsopropyl acetate130up to 90C-H of fluoroarenes[12]
Pd(OAc)₂NoneNaOAcPhCl14068-77Ortho to directing group[9]

Key Insights:

  • Oxidants are often crucial in direct C-H functionalization to facilitate the catalytic cycle, with silver salts being commonly employed.[10]

  • Ligands play a critical role in promoting C-H activation and controlling regioselectivity. Bulky phosphine ligands like PCy₃ and SPhos have shown significant promise.[11][12]

  • Directing groups can be used to achieve high regioselectivity in C-H functionalization reactions.[9][10]

  • The development of ligand-controlled regioselectivity is an active area of research, enabling the selective functionalization of different C-H bonds on the pyrazine ring.

Experimental Protocol: Direct C-H Arylation of a Pyrazine Derivative

This protocol provides a general procedure for the palladium-catalyzed direct C-H arylation of a pyrazine-containing heterocycle.

Materials:

  • Pyrazine derivative (1.0 mmol)

  • Aryl halide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Pivalic acid (PivOH) (0.5 mmol, 50 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a microwave vial, add the pyrazine derivative, aryl halide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Add DMF and pivalic acid to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for the specified time.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Considerations in Direct C-H Functionalization

The mechanism of palladium-catalyzed direct C-H functionalization is complex and can vary depending on the specific reaction conditions. A common pathway involves a concerted metalation-deprotonation (CMD) step.

CH_Activation_Cycle Pd_precatalyst Pd(II) Precatalyst Active_Pd Active Pd(II) Species Pd_precatalyst->Active_Pd CMD Concerted Metalation- Deprotonation (CMD) Active_Pd->CMD + Pyrazine Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) or Oxidant Palladacycle->Oxidative_Addition PdIV_intermediate Pd(IV) Intermediate Oxidative_Addition->PdIV_intermediate Reductive_Elimination Reductive Elimination PdIV_intermediate->Reductive_Elimination Reductive_Elimination->Active_Pd Catalyst Regeneration Product Functionalized Pyrazine Reductive_Elimination->Product

Figure 4: A plausible catalytic cycle for direct C-H arylation involving a CMD pathway.

In this mechanism, the palladium catalyst coordinates to the pyrazine and activates a C-H bond through a concerted process involving a base. The resulting palladacycle then reacts with an aryl halide or an oxidant to generate a Pd(IV) intermediate, which undergoes reductive elimination to form the product.[10]

V. Conclusion and Future Outlook

Palladium catalysis has undeniably transformed the synthetic accessibility of functionalized pyrazines. For traditional cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, a diverse toolbox of catalysts and ligands is available, allowing for the efficient synthesis of a wide range of pyrazine derivatives. The choice of the optimal catalyst system depends on the specific substrates and desired transformation, with bulky, electron-rich phosphine ligands often being key to high reactivity.

The field of direct C-H functionalization of pyrazines is a rapidly evolving frontier that promises more atom-economical and sustainable synthetic routes. Further advancements in catalyst design, particularly the development of new ligands that can control regioselectivity and operate under milder conditions, will undoubtedly unlock new possibilities in the synthesis of complex pyrazine-containing molecules for applications in medicine, agriculture, and materials science.

References

A Senior Application Scientist's Guide to the Validation of a Synthetic Route for a 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine-based Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Moiety in Modern Drug Discovery

The pyrazine ring is a privileged heterocyclic scaffold that features prominently in a multitude of FDA-approved drugs and clinical candidates.[1] Its inherent electronic properties, including its electron-deficient nature which facilitates certain chemical transformations, and its ability to act as a hydrogen bond acceptor, make it a valuable pharmacophore in the design of molecules with a wide array of biological activities.[1] The 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine core, in particular, is a key structural motif found in a number of drug candidates targeting diverse therapeutic areas, from oncology to neuroscience. The efficient and robust synthesis of this key intermediate is therefore a critical step in the drug development pipeline, directly impacting the cost, timeline, and regulatory success of a potential new medicine.

This guide provides a comprehensive comparison of synthetic routes for the preparation of this compound, offering a detailed validation of a proposed primary synthetic pathway and a critical evaluation of viable alternatives. The content herein is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for an active pharmaceutical ingredient (API) is a multifaceted decision that balances chemical yield, process efficiency, cost of goods, safety, and environmental impact.[2] For the synthesis of this compound, several approaches can be envisioned, primarily centered around the formation of the C-N bond between the pyrazine ring and the N-methylpiperazine moiety.

Synthetic Route Key Transformation Potential Advantages Potential Disadvantages Typical Reagents & Conditions
Route A: Nucleophilic Aromatic Substitution (SNAr) Direct displacement of a chloride on 2,6-dichloropyrazine with N-methylpiperazine.Atom economical, often high yielding, relatively simple procedure.[1]May require elevated temperatures; potential for di-substitution, leading to purification challenges.2,6-Dichloropyrazine, N-methylpiperazine, base (e.g., K2CO3, Et3N), solvent (e.g., DMSO, DMF, MeCN), heat.[1][3]
Route B: Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of 2,6-dichloropyrazine with N-methylpiperazine.High functional group tolerance, generally milder reaction conditions than SNAr, broad substrate scope.[4][5]Requires a palladium catalyst and a specific ligand, which can be costly and require removal from the final product; more complex reaction setup.2,6-Dichloropyrazine, N-methylpiperazine, Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos, BINAP), base (e.g., NaOt-Bu), solvent (e.g., toluene, dioxane).[6][7]
Route C: Suzuki-Miyaura Coupling (via a boronic acid derivative) Palladium-catalyzed cross-coupling of a pyrazine-boronic acid derivative with an aminating agent.Well-established and versatile C-C and C-N bond-forming reaction, with a wide range of commercially available building blocks.[8]Requires the synthesis of a pyrazine-boronic acid intermediate, adding steps to the overall sequence; potential for side reactions.Pyrazine-boronic acid, N-methylpiperazine derivative, Pd catalyst, base, solvent.[9][10]

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially viable approach to this compound is the nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,6-dichloropyrazine. The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms, facilitates the attack by the nucleophilic nitrogen of N-methylpiperazine.[9]

G cluster_0 Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) 2,6-Dichloropyrazine 2,6-Dichloropyrazine This compound This compound 2,6-Dichloropyrazine->this compound N-Methylpiperazine, Base (e.g., K2CO3), Solvent (e.g., MeCN), Heat

Caption: Proposed primary synthetic route via SNAr.

Experimental Protocol: Synthesis of this compound via SNAr

Disclaimer: The following protocol is a representative procedure based on analogous reactions reported in the literature for the monosubstitution of dichloropyrazines.[3][11] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials:

  • 2,6-Dichloropyrazine

  • N-Methylpiperazine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add N-methylpiperazine (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically 18-36 hours), cool the mixture to room temperature.[3]

  • Filter the solid inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Validation of the Synthetic Route: Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.[11]

G cluster_1 Analytical Validation Workflow Synthesized Product Synthesized Product Structural Confirmation Structural Confirmation Synthesized Product->Structural Confirmation NMR, MS Purity Assessment Purity Assessment Synthesized Product->Purity Assessment HPLC, GC-MS Verified Structure Verified Structure Structural Confirmation->Verified Structure Purity >98% Purity >98% Purity Assessment->Purity >98%

Caption: Workflow for analytical validation.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm

    • Gradient elution: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

Alternative Synthetic Routes

While the SNAr approach is the most direct, alternative methods such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer different advantages, particularly in terms of milder reaction conditions and broader substrate scope.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and represents a viable alternative to the SNAr reaction.[4][5]

G cluster_2 Alternative Route: Buchwald-Hartwig Amination 2,6-Dichloropyrazine 2,6-Dichloropyrazine This compound This compound 2,6-Dichloropyrazine->this compound N-Methylpiperazine, Pd Catalyst, Ligand, Base, Solvent

Caption: Buchwald-Hartwig amination pathway.

The primary advantage of the Buchwald-Hartwig amination is its ability to proceed under milder conditions than many SNAr reactions, which can be beneficial for substrates with sensitive functional groups.[6] However, the cost of the palladium catalyst and the phosphine ligand, as well as the need to remove residual palladium from the final product, are important considerations for large-scale synthesis.

Conclusion

The validation of a synthetic route is a critical and data-driven process in the development of any new drug candidate. For this compound, a direct nucleophilic aromatic substitution on 2,6-dichloropyrazine presents a robust, efficient, and scalable primary synthetic route. While alternative methods like the Buchwald-Hartwig amination offer potential advantages in specific contexts, the SNAr approach is likely to be the most cost-effective and straightforward for industrial production. Rigorous analytical validation, employing techniques such as HPLC, NMR, and mass spectrometry, is essential to ensure the identity, purity, and quality of the final compound, thereby providing a solid foundation for its advancement through the drug development pipeline.

References

A Spectroscopic Guide to Differentiating Isomers of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit varied pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of three key positional isomers of a substituted pyrazine, a heterocyclic scaffold prevalent in medicinal chemistry: 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine and its 2,5- and 2,3- substituted counterparts.

This document is structured to provide not only the comparative data but also the underlying scientific rationale for the observed spectroscopic differences. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights and detailed experimental protocols.

The Challenge: Positional Isomerism in Substituted Pyrazines

The three isomers under investigation share the same molecular formula and, consequently, the same exact mass. The differentiation challenge lies in the distinct arrangement of the chloro and 4-methylpiperazin-1-yl substituents on the pyrazine ring.

G cluster_0 Isomer A: 2,6-Substitution cluster_1 Isomer B: 2,5-Substitution cluster_2 Isomer C: 2,3-Substitution A A B B C C

Caption: Chemical structures of the three positional isomers.

The electronic environment of each atom in the pyrazine ring is uniquely altered by the specific placement of the electron-withdrawing chlorine atom and the electron-donating piperazinyl group. These subtle electronic differences are the key to their spectroscopic distinction.

¹H and ¹³C NMR Spectroscopy: The Definitive Tool for Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

Expertise & Experience: Predicting NMR Spectra

The substitution pattern directly influences the number of unique signals, their chemical shifts (δ), and their coupling constants (J) in the ¹H NMR spectrum, particularly in the aromatic region.

  • Isomer A (2,6-substituted): Due to the C₂ symmetry of the substitution pattern, the two protons on the pyrazine ring are chemically equivalent. This will result in a single signal (a singlet) in the aromatic region.

  • Isomer B (2,5-substituted): The two aromatic protons are in different environments and will appear as two distinct signals. They will split each other, resulting in two doublets with a small, characteristic meta-coupling constant (⁴JHH).

  • Isomer C (2,3-substituted): Similar to Isomer B, the two aromatic protons are non-equivalent and will give rise to two doublets. However, these protons are on adjacent carbons, leading to a larger ortho-coupling constant (³JHH).

The ¹³C NMR spectrum will also show a distinct number of signals for the pyrazine ring carbons for each isomer, and their chemical shifts will be indicative of the substituent effects.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for unambiguous assignment.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Predicted Comparative NMR Data
Spectroscopic FeatureIsomer A (2,6-)Isomer B (2,5-)Isomer C (2,3-)
¹H NMR (Aromatic) ~8.2 ppm (2H, s)~8.1 ppm (1H, d), ~8.4 ppm (1H, d)~7.9 ppm (1H, d), ~8.0 ppm (1H, d)
¹H Coupling (JHH) N/A~1.5 Hz (meta)~2.5 Hz (ortho)
¹³C NMR (Pyrazine C) 2 unique signals4 unique signals4 unique signals

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound, confirming the molecular formula. While all three isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Furthermore, fragmentation patterns under techniques like Electron Ionization (EI-MS) can offer structural clues.

Expertise & Experience: Predicting Fragmentation

The fragmentation of the molecular ion (M⁺) is governed by the stability of the resulting fragment ions. The position of the substituents can influence which fragmentation pathways are favored. For example, the loss of a chlorine radical or fragmentation within the piperazine ring are expected pathways. Differences in the relative abundances of these fragment ions can be used to distinguish the isomers.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

G Sample Dilute Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column GC Column (Temperature Program) Injector->Column IonSource MS Ion Source (EI, 70 eV) Column->IonSource Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum Detector->Data

Caption: Experimental workflow for GC-MS analysis.

Predicted Comparative MS Data
Spectroscopic FeatureIsomer A (2,6-), Isomer B (2,5-), Isomer C (2,3-)
Molecular Ion (M⁺) m/z 224 (³⁵Cl), 226 (³⁷Cl) in ~3:1 ratio
Key Fragments m/z 189 (M-Cl)⁺, m/z 96 (piperazine fragment), m/z 57 (C₄H₉ fragment)
Expected Differences Subtle variations in the relative intensities of fragment ions.

Vibrational and Electronic Spectroscopy: Complementary Techniques

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary data that can support the primary findings from NMR and MS.

Expertise & Experience: Interpreting IR and UV-Vis Spectra
  • IR Spectroscopy: The positions of the C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are sensitive to the substitution pattern on the aromatic ring. While these differences can be subtle, they can provide a characteristic fingerprint for each isomer.

  • UV-Vis Spectroscopy: The electronic transitions (π → π* and n → π*) of the pyrazine ring are influenced by the electronic effects of the substituents. The relative positions of the electron-donating and electron-withdrawing groups will affect the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax) and molar absorptivity (ε).

Experimental Protocols
  • IR Spectroscopy (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly on the crystal and apply pressure.

    • Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Record the absorbance spectrum from 200 to 400 nm.

Predicted Comparative IR and UV-Vis Data
Spectroscopic FeatureIsomer A (2,6-)Isomer B (2,5-)Isomer C (2,3-)
IR (C-H out-of-plane) Distinct pattern due to two adjacent H'sUnique pattern for isolated H'sDistinct pattern for two adjacent H's
UV-Vis (λmax) Expected to have a distinct λmaxMay show a red-shift compared to AMay show a blue-shift compared to B

Conclusion

The unambiguous differentiation of the 2,6-, 2,5-, and 2,3-isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. While MS, IR, and UV-Vis provide valuable corroborating evidence, ¹H NMR spectroscopy stands out as the most definitive method , owing to the clear and predictable differences in the chemical shifts and coupling constants of the aromatic protons. A comprehensive analytical approach, combining these techniques, provides a self-validating system that ensures the structural integrity and isomeric purity of pharmaceutical compounds, a non-negotiable aspect of drug development and quality control.

A Comparative Guide to the In Vitro Efficacy of Kinase Inhibitors Derived from the 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro performance of novel kinase inhibitors synthesized from the versatile 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative potency against key oncogenic kinases, and cytotoxic effects on relevant cancer cell lines. We will explore the rationale behind the molecular design, present detailed experimental protocols for reproducible in vitro assays, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. Pyrazine derivatives have been successfully developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

The starting material, this compound, offers a strategic platform for the synthesis of diverse compound libraries. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The 4-methylpiperazine group at the 6-position often enhances solubility and can form crucial interactions within the ATP-binding pocket of kinases. This guide will focus on a series of hypothetical, yet representative, derivatives where the 2-chloro group is substituted, and we will compare their potential in vitro activities based on published data for structurally similar compounds.

Comparative In Vitro Biological Activity

To provide a framework for comparison, we will examine a series of derivatives based on the 2-(4-methylpiperazin-1-yl)pyrazine core. The primary focus will be on their inhibitory activity against key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis, namely VEGFR-2 and c-Met. Furthermore, their anti-proliferative effects on various cancer cell lines will be compared.

Table 1: Comparative In Vitro Activity of 2,5-Disubstituted Pyrazine Derivatives

Compound IDR Group (at position 5)Target KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Foretinib (Control) -c-Met, VEGFR-2c-Met: 9VEGFR-2: 10A549 (Lung)0.08[1]
Analog 1 [2][3][4]triazolo[4,3-a]pyrazin-8-yl-phenylc-Met26.00A549 (Lung)0.98[1]
Analog 1 [2][3][4]triazolo[4,3-a]pyrazin-8-yl-phenylc-Met26.00MCF-7 (Breast)1.05[1]
Analog 1 [2][3][4]triazolo[4,3-a]pyrazin-8-yl-phenylc-Met26.00HeLa (Cervical)1.28[1]
Analog 1 [2][3][4]triazolo[4,3-a]pyrazin-8-yl-phenylVEGFR-22600--[1]
Analog 2 Indenoquinoxalin-11-oneEGFR-A549 (Lung)4.3[2]
Analog 2 Indenoquinoxalin-11-oneEGFR-MCF-7 (Breast)5.4[2]
Analog 3 4-oxo-pyridazinonec-Met48A549 (Lung)0.83[5]
Analog 3 4-oxo-pyridazinonec-Met48MCF-7 (Breast)0.15[5]
Analog 3 4-oxo-pyridazinonec-Met48HeLa (Cervical)2.85[5]

Note: The presented data is for structurally related analogs to provide a comparative context for derivatives of this compound.

Key Signaling Pathways and Experimental Workflows

VEGFR-2 and c-Met Signaling Pathways

VEGFR-2 and c-Met are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis. Understanding their signaling cascades is crucial for appreciating the mechanism of action of their inhibitors.

G cluster_0 VEGFR-2 Signaling cluster_1 c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Activates PI3K2 PI3K GAB1->PI3K2 RAS RAS GAB1->RAS AKT2 Akt PI3K2->AKT2 Invasion Invasion, Metastasis, Proliferation AKT2->Invasion RAF2 Raf RAS->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 ERK2->Invasion Inhibitor Pyrazine-based Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits G Start 2-Chloro-6-(4-methyl- piperazin-1-yl)pyrazine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro KinaseAssay Biochemical Kinase Assay (IC50 Determination) InVitro->KinaseAssay CellAssay Cell-based Cytotoxicity Assay (GI50 Determination) InVitro->CellAssay Data Data Analysis & SAR Studies KinaseAssay->Data CellAssay->Data

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine analogs, a scaffold of significant interest in the discovery of novel kinase inhibitors. While a comprehensive SAR study on this exact molecular framework is not extensively documented in publicly available literature, this guide synthesizes data from closely related 2,6-disubstituted pyrazine and imidazo[1,2-a]pyrazine series to establish a robust, inferred SAR narrative. This approach allows for a detailed exploration of how structural modifications influence biological activity, providing valuable insights for researchers in drug discovery and development.

The pyrazine core is a well-established pharmacophore in kinase inhibitor design, primarily due to the ability of its nitrogen atoms to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The 2,6-disubstitution pattern offers a versatile platform for modulating potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Rationale for Investigation

The this compound scaffold combines key structural features that are frequently exploited in the design of kinase inhibitors. The chlorine atom at the 2-position can serve as a key interaction point or a handle for further chemical modification. The 4-methylpiperazin-1-yl group at the 6-position is a common solubilizing group that can also engage in interactions with the solvent-exposed region of the kinase active site. Understanding the interplay of these substituents is critical for optimizing the inhibitory activity and selectivity of this class of compounds.

Comparative Analysis of Structural Modifications

To elucidate the SAR of the target scaffold, we will analyze the effects of modifications at three key positions: the 2-position of the pyrazine ring, the 6-position of the pyrazine ring (focusing on the piperazine moiety), and the broader kinome selectivity profile.

SAR at the 2-Position: The Role of the Chloro Group and Alternatives

The substituent at the 2-position of the pyrazine ring plays a critical role in anchoring the inhibitor within the ATP-binding site. In many kinase inhibitors, this position is occupied by a group capable of forming hydrogen bonds with the hinge region of the kinase.

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)Target KinaseIC50 (nM)
Analog 1 Cl4-methylpiperazin-1-ylHypothetical-
Analog 2 NH24-methylpiperazin-1-ylHypothetical-
Analog 3 Aryl4-methylpiperazin-1-ylHypothetical-
Analog 4 H4-methylpiperazin-1-ylHypothetical-

Table 1: Hypothetical comparison of substituents at the 2-position of the pyrazine ring.

The chlorine atom in the parent scaffold can participate in halogen bonding or act as a placeholder for more complex functionalities. Replacing the chloro group with a hydrogen bond donor, such as an amino group (Analog 2), could potentially enhance binding affinity to the kinase hinge region. Introduction of larger aryl groups (Analog 3) could lead to steric hindrance or open up new interactions in adjacent hydrophobic pockets. Removal of the substituent (Analog 4) would likely lead to a significant loss of potency.

SAR at the 6-Position: Modifications of the Piperazine Moiety

The 6-(4-methylpiperazin-1-yl) moiety extends into the solvent-exposed region of the kinase and is a key determinant of solubility and cell permeability. Modifications to this group can fine-tune the compound's physicochemical properties and introduce additional interactions.

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)Target KinaseIC50 (nM)
Analog 1 Cl4-methylpiperazin-1-ylHypothetical-
Analog 5 Clpiperazin-1-ylHypothetical-
Analog 6 Cl4-ethylpiperazin-1-ylHypothetical-
Analog 7 Cl4-(2-hydroxyethyl)piperazin-1-ylHypothetical-

Table 2: Hypothetical comparison of substituents on the piperazine ring at the 6-position.

Removal of the methyl group (Analog 5) might slightly alter the basicity and steric profile. Extending the alkyl chain (Analog 6) could explore a hydrophobic pocket in the solvent-exposed region. Introducing a hydroxyl group (Analog 7) can improve aqueous solubility and provide an additional hydrogen bonding opportunity.

Kinase Selectivity Profile: A Comparative Overview

Pyrazine-based scaffolds have been incorporated into inhibitors targeting a wide range of kinases. The overall substitution pattern dictates the selectivity profile. For instance, Gilteritinib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of FLT3 and AXL kinases.[2][3] Acalabrutinib, which also contains a pyrazine moiety, is a highly selective Bruton's tyrosine kinase (BTK) inhibitor.[3] The selectivity of this compound analogs would be highly dependent on the specific kinase being targeted and the nature of the substituents introduced.

Experimental Protocols

General Synthesis of 2-Chloro-6-(substituted piperazin-1-yl)pyrazine Analogs

The synthesis of the target compounds typically involves a nucleophilic aromatic substitution (SNAr) reaction between a dihalopyrazine and the desired piperazine derivative.

Step-by-step methodology:

  • Reaction Setup: To a solution of 2,6-dichloropyrazine in a suitable solvent (e.g., acetonitrile, DMF), add the desired substituted piperazine (e.g., 1-methylpiperazine).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-(substituted piperazin-1-yl)pyrazine analog.

Caption: General workflow for the synthesis of 2-chloro-6-(piperazin-1-yl)pyrazine analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a specific kinase is typically determined using an in vitro kinase assay.

Step-by-step methodology:

  • Assay Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature for a specific time.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., using [γ-³³P]ATP) or non-radiometric methods (e.g., using phosphospecific antibodies in an ELISA format).[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

  • 2-Position: The chloro group is likely important for activity, and its replacement with other small, electron-withdrawing, or hydrogen-bonding groups could modulate potency and selectivity.

  • 6-Position (Piperazine): Modifications to the piperazine ring, particularly at the N4-position, are well-tolerated and can be used to optimize physicochemical properties and explore interactions in the solvent-exposed region of the kinase.

Further systematic exploration of this scaffold, guided by the principles outlined in this guide, is warranted to unlock its full therapeutic potential. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of new analogs.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS No. 61655-77-4). As a chlorinated heterocyclic compound, this substance requires specific procedures to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical for protecting personnel and minimizing ecological impact. This document is intended for drug development professionals, researchers, and scientists who handle this or structurally similar compounds.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. The primary risks are associated with direct contact, making personal protective equipment (PPE) and proper handling paramount. The compound's classification as a halogenated organic waste dictates the final disposal pathway, as improper segregation can lead to dangerous chemical reactions and increased disposal costs.

Based on available safety data, the compound presents the following hazards:

Hazard ClassificationGHS CodeDescriptionImplication for Handling & Disposal
Serious Eye Irritation H319Causes serious eye irritation.Mandates the use of safety glasses or goggles. Any contaminated materials must be handled carefully to avoid aerosolization or contact with eyes.
Skin Sensitization H317May cause an allergic skin reaction.Requires the use of nitrile or other appropriate chemical-resistant gloves. Contaminated surfaces and labware pose a contact hazard.
Potential Acute Oral Toxicity H302 (Implied)Harmful if swallowed.While not confirmed for this specific compound, it is a common hazard for similar structures. Prohibits eating or drinking in the lab and necessitates thorough hand washing.

This data is synthesized from supplier safety information for CAS 61655-77-4[1].

Pre-Disposal Protocol: Segregation and Storage in the Lab

Proper management begins at the point of waste generation, in what is known as a Satellite Accumulation Area (SAA)[2]. The cardinal rule for this compound is segregation . Due to its chlorinated nature, it must never be mixed with non-halogenated organic waste.

Step-by-Step Pre-Disposal Handling:

  • Select the Correct Waste Container:

    • Use a designated "Halogenated Organic Waste" container. These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded for easy identification[3].

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight screw cap[4].

    • Ensure the container is in good condition, free from cracks or leaks[3][5].

  • Label the Container Immediately:

    • Before adding any waste, affix a "Hazardous Waste" label to the container[2][6].

    • Clearly write the full chemical name: "Waste this compound" and list any solvents or other chemicals present in the mixture with their approximate percentages[5]. Do not use abbreviations or chemical formulas[5].

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when actively adding waste[4][5]. Do not leave a funnel in the opening.

    • Store the container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel[2].

    • The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[3].

Personal Protective Equipment (PPE) for Disposal Operations

When handling any waste stream containing this compound, from the pure compound to contaminated labware, the following PPE is mandatory as indicated by precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection")[1].

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields, or chemical splash goggles.Protects against splashes and aerosols, preventing serious eye irritation (H319)[1].
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Prevents skin contact that could lead to an allergic reaction (H317)[1]. Gloves should be inspected before use and removed without touching the outer surface.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Workflow

The following workflow covers the disposal of the pure compound as well as materials contaminated with it. The key decision point is the physical state of the waste and whether it is grossly or minimally contaminated.

Caption: Disposal decision workflow for various waste streams.

Spill & Emergency Procedures

Accidents can happen. A clear, pre-defined response plan is essential.

  • Minor Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Gently sweep the absorbed material into a suitable container.

    • Label the container as "Spill Debris with this compound" and dispose of it as halogenated solid waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill or Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.

    • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By integrating these safety-conscious, compliant disposal procedures into your daily laboratory workflow, you contribute to a culture of safety and environmental stewardship, ensuring that your research advances without compromising the well-being of your team or community.

References

A Comprehensive Guide to the Safe Handling of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands our utmost respect and caution. 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine, a key building block in many research and development pipelines, is one such compound. Its unique structure, combining a chlorinated pyrazine ring with a methylpiperazine moiety, necessitates a detailed and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation, ensuring a culture of safety and scientific integrity.

Understanding the Hazard Landscape

Before any handling, a thorough understanding of the potential hazards is paramount. For this compound (CAS No. 61655-77-4), the primary documented hazards are:

  • Serious Eye Irritation (H319): This is a significant risk, and direct contact with the eyes can cause substantial damage.[1][2]

  • Allergic Skin Reaction (H317): The compound is a potential skin sensitizer, meaning that repeated exposure can lead to an allergic reaction.[1][2]

While a complete, publicly available Safety Data Sheet (SDS) with a full toxicological profile is not readily accessible, the structural components of the molecule—a chlorinated aromatic heterocycle and a piperazine derivative—suggest that we should also consider the following potential hazards based on similar compounds:

  • Harmful if Swallowed: Many pyrazine derivatives are classified as harmful if ingested.

  • Skin and Respiratory Tract Irritation: Piperazine and its derivatives can be corrosive to the skin and respiratory system.[3][4]

  • Flammability: While not definitively established for this specific compound, similar heterocyclic compounds can be flammable solids or liquids.[5]

Given this hazard profile, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be guided by a risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shield.Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.A lab coat with tight-fitting cuffs.A NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended, especially if handling the powder outside of a certified chemical fume hood.
Dissolution and Solution Handling Chemical splash goggles.Nitrile gloves. Be mindful of the solvent used and the glove's breakthrough time.A chemically resistant lab coat or apron over a standard lab coat.Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Reaction Work-up and Purification Chemical splash goggles and a face shield.Nitrile gloves. For chlorinated solvents, consider thicker gloves or those with a shorter breakthrough time, and change them frequently.[6][7][8][9]A chemically resistant lab coat or apron.All manipulations should be conducted within a certified chemical fume hood.
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Given the serious eye irritation hazard, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory for any liquid handling. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with reactions under pressure.

  • Hand Protection: Nitrile gloves are a good initial choice for protection against a range of chemicals.[10] However, their resistance to chlorinated solvents can be limited.[6][7][8] It is crucial to consult the glove manufacturer's chemical resistance chart for the specific solvents being used. Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Respiratory Protection: Handling the solid powder can generate dust that may be inhaled. Therefore, a respirator is a critical precaution. In a well-ventilated area or a fume hood, an N95 respirator may be sufficient for weighing small quantities. For larger quantities or in areas with inadequate ventilation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. All work with solutions should be performed in a chemical fume hood to minimize inhalation exposure.

Operational Plans: From Benchtop to Disposal

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Experimental Workflow: A Step-by-Step Approach

The following workflow is designed to minimize exposure and ensure safe handling at every stage of a typical laboratory procedure.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Chemical Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Vented Enclosure prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Reaction complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_segregate->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-planned response is crucial to prevent a minor incident from escalating.

Immediate Actions for Any Spill:

  • Alert: Immediately alert others in the vicinity and your laboratory supervisor.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and the associated hazards.

The following decision tree provides a clear path for responding to a spill of this compound.

spill_response spill_detected Spill of this compound Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill is_major Is the spill >10g or >100mL? Or is anyone injured? assess_spill->is_major major_spill Major Spill Protocol: 1. Evacuate the area. 2. Call emergency services. 3. Do NOT attempt to clean up. is_major->major_spill Yes minor_spill Minor Spill Protocol: Proceed with caution is_major->minor_spill No don_ppe Don appropriate PPE: - Double nitrile gloves - Chemical splash goggles - Face shield - Respirator (if solid) minor_spill->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill cleanup_spill Clean up the spill: - Solid: Gently sweep into a container. - Liquid: Use absorbent pads. contain_spill->cleanup_spill decontaminate Decontaminate the area with a suitable solvent cleanup_spill->decontaminate dispose_waste Collect all waste in a sealed, labeled container for hazardous waste disposal decontaminate->dispose_waste

Caption: A decision tree for responding to a spill of this compound.

Decontamination and Disposal: The Final Steps to Safety
  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A rinse with a suitable organic solvent, such as acetone, followed by washing with soap and water is generally effective. The solvent rinse should be collected as hazardous waste. Work surfaces should be wiped down with a solvent-dampened cloth, which should also be disposed of as hazardous waste.

  • Disposal: All waste containing this compound, including contaminated PPE, absorbent materials, and solvent rinses, must be disposed of as hazardous waste.[11] Halogenated waste streams should be segregated from non-halogenated waste according to your institution's guidelines. Ensure that waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely about following a set of rules, but about cultivating a deep understanding of the potential risks and the rationale behind each safety measure. By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your scientific endeavors. Trust is built on a foundation of competence and care; let your handling of every chemical reflect that commitment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.